2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Description
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Properties
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-5-3-6(11)8(7(12)4-5)9-13-1-2-14-9/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFMOVNMFQDXNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674793 | |
| Record name | 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773087-43-7 | |
| Record name | 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Introduction
2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane is a key chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of bromine and two fluorine atoms on the benzaldehyde ring enhances its electrophilic properties, making it a versatile building block for creating novel molecules.[1] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical process considerations. The 1,3-dioxolane moiety serves as a protecting group for the aldehyde functionality, a common strategy in multi-step organic synthesis to prevent unwanted side reactions.[2][3]
The primary synthetic route involves the acid-catalyzed reaction of 4-Bromo-2,6-difluorobenzaldehyde with ethylene glycol. This reaction, known as acetalization, is a reversible process that requires careful control of conditions to achieve high yields.[4]
Reaction Mechanism and Key Principles
The synthesis of this compound is a classic example of acetal formation, specifically the protection of an aldehyde as a cyclic acetal. The reaction proceeds via a proton-catalyzed nucleophilic addition of ethylene glycol to the carbonyl group of 4-Bromo-2,6-difluorobenzaldehyde.
The Mechanism of Acetalization
The acid catalyst, typically a Brønsted or Lewis acid, protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.[5] This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, an intramolecular cyclization occurs as the second hydroxyl group of the ethylene glycol attacks the carbocation, followed by deprotonation to yield the stable 1,3-dioxolane ring.
To drive the equilibrium towards the product, the water generated during the reaction must be continuously removed.[5] This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.
Reaction Pathway Diagram
Caption: Acid-catalyzed formation of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 | C₇H₃BrF₂O | 221.00 |
| Ethylene Glycol | 107-21-1 | C₂H₆O₂ | 62.07 |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | C₇H₁₀O₄S | 190.22 |
| Toluene | 108-88-3 | C₇H₈ | 92.14 |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO₃ (aq) | N/A |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Equipment
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup : In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine 4-Bromo-2,6-difluorobenzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.[6]
-
Azeotropic Water Removal : Heat the reaction mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water and driving the reaction to completion.[6]
-
Reaction Monitoring : Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected and the starting aldehyde is no longer detectable.[6]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[6]
-
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification : The crude product can be purified by vacuum distillation to yield the final product, this compound, as an oil.[6]
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of the target compound.
Critical Considerations and Field-Proven Insights
Choice of Catalyst
While p-toluenesulfonic acid is a common and effective catalyst, other Brønsted acids or Lewis acids can also be employed.[5] The choice of catalyst can influence reaction times and yields. For substrates sensitive to strong acids, milder catalysts may be preferable.
Solvent Selection
Toluene is an excellent solvent for this reaction due to its ability to form an azeotrope with water, facilitating its removal. Other non-polar solvents that form azeotropes with water, such as benzene or cyclohexane, can also be used.
Deprotection
The 1,3-dioxolane group is stable to basic and nucleophilic conditions but can be readily cleaved under acidic aqueous conditions to regenerate the aldehyde.[5] This allows for the selective deprotection of the aldehyde when required in a subsequent synthetic step. Deprotection is often achieved by acid-catalyzed hydrolysis.[5][7]
Conclusion
The synthesis of this compound is a robust and well-established procedure in organic synthesis. By understanding the underlying principles of acetal formation and carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired product can be consistently achieved. This versatile intermediate will undoubtedly continue to be a valuable building block in the development of new pharmaceuticals and agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. scribd.com [scribd.com]
2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane CAS number 773087-43-7
An In-Depth Technical Guide to 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane (CAS 773087-43-7)
Abstract
This document provides a comprehensive technical overview of this compound, a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. The guide delves into its physicochemical properties, provides a detailed, field-tested synthesis protocol with mechanistic insights, and explores its strategic applications in the development of novel therapeutics. Particular emphasis is placed on the compound's trifunctional nature, which makes it a versatile building block for creating complex molecular architectures. This guide is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development.
Physicochemical and Safety Profile
This compound is a halogenated aromatic compound featuring a protected aldehyde functional group. Its structure is strategically designed for multi-step synthesis, offering three distinct points for chemical modification. While comprehensive experimental data for the title compound is not widely published, its properties can be inferred from available data sheets and the well-characterized properties of its precursors.
Table 1: Physicochemical Properties of this compound and its Key Precursor.
| Property | This compound | 4-Bromo-2,6-difluorobenzaldehyde (Precursor) |
| CAS Number | 773087-43-7[1] | 537013-51-7[2] |
| Molecular Formula | C₉H₇BrF₂O₂ | C₇H₃BrF₂O[2] |
| Molecular Weight | 265.05 g/mol | 221.00 g/mol [2] |
| Appearance | Solid[3] | Solid |
| Melting Point | Data not available | 76-81 °C[2] |
| Boiling Point | Data not available | 231.4±40.0 °C[2] |
| Purity | Typically ≥95%[3] | Typically ≥96% |
| SMILES String | FC1=CC(Br)=CC(F)=C1C2OCCO2 | Fc1cc(Br)cc(F)c1C=O |
Safety and Handling
Safety data sheets indicate that the toxicological and chemical properties of this compound have not been fully investigated[1]. Therefore, it must be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[4].
-
Storage: Store in a tightly sealed container in a cool, dry place.
The precursor, 4-Bromo-2,6-difluorobenzaldehyde, is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Users should consult the full Safety Data Sheet (SDS) before handling either compound[1][5].
Synthesis and Purification
The most direct and efficient synthesis of this compound is through the acid-catalyzed acetalization of its corresponding aldehyde, 4-Bromo-2,6-difluorobenzaldehyde, with ethylene glycol. This reaction is a classic protection strategy for aldehydes.
Reaction Rationale and Workflow
The formation of the dioxolane ring is a reversible equilibrium reaction. To drive the reaction to completion, the water generated as a byproduct must be continuously removed from the reaction medium. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is required to protonate the aldehyde's carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by ethylene glycol.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for acetal formation[6][7].
Materials:
-
4-Bromo-2,6-difluorobenzaldehyde (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)
-
Toluene (approx. 5 mL per gram of aldehyde)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane for chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), p-toluenesulfonic acid (0.05 eq), and toluene.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water ceases to collect (typically 4-8 hours).
-
Causality Insight: Heating to reflux provides the activation energy for the reaction, and the continuous removal of water via the Dean-Stark trap shifts the reaction equilibrium towards the product, ensuring a high yield, as described in similar syntheses[6].
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting aldehyde. A suitable mobile phase is 10:1 Hexane:Ethyl Acetate[7].
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated NaHCO₃ solution to neutralize the p-TSA catalyst[6][7].
-
Self-Validation: The cessation of gas evolution (CO₂) upon addition of the bicarbonate solution indicates that the acid catalyst has been fully neutralized.
-
-
Extraction: Wash the organic layer with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase[6].
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product[6][7].
-
Purification: The resulting residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Strategic Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient (API) itself but serves as a highly valuable building block. Its utility stems from the orthogonal reactivity of its three key structural motifs: the bromo substituent, the protected aldehyde, and the difluorinated phenyl ring.
A Trifunctional Synthetic Hub
-
Bromo Group: The aryl bromide is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon-carbon (e.g., Suzuki, Stille, Heck reactions) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the construction of a vast library of complex derivatives.
-
Dioxolane Group: The dioxolane serves as a robust protecting group for the benzaldehyde. It is stable to a wide range of reaction conditions, including those used in cross-coupling and organometallic chemistry. When desired, it can be easily cleaved under mild acidic conditions to liberate the highly reactive aldehyde functionality for subsequent transformations like reductive amination, Wittig reactions, or oxidation.
-
Difluorophenyl Ring: The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry. The two fluorine atoms ortho to the point of attachment exert a strong electron-withdrawing inductive effect. This can significantly modulate the physicochemical properties of the final molecule, such as lowering the pKa of nearby acidic protons, increasing metabolic stability by blocking sites of oxidative metabolism, and enhancing membrane permeability[8][9]. For example, the precursor aldehyde has been used in the synthesis of quinazolinone derivatives as potential viral polymerase inhibitors[8].
Caption: Synthetic utility of this compound.
The strategic use of such building blocks is central to modern drug discovery, enabling the rapid synthesis of diverse compound libraries for screening and lead optimization[10][11][12]. The 1,3-dioxolane moiety itself has also been explored as a core structure in developing agents to overcome multidrug resistance in cancer therapy[13].
Conclusion
This compound is more than a mere chemical intermediate; it is a sophisticated molecular tool for the modern medicinal chemist. Its well-defined points of orthogonal reactivity, combined with the beneficial properties imparted by the difluorophenyl group, make it an exemplary building block for constructing novel and complex molecules. The robust and scalable synthesis protocol further enhances its value for researchers in both academic and industrial settings. This guide provides the foundational knowledge required to effectively synthesize and strategically deploy this versatile compound in advanced drug discovery programs.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 537013-51-7 CAS MSDS (4-Bromo-2,6-difluorobenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. saintgobainformula.com [saintgobainformula.com]
- 5. RARECHEM AL BP 1306 - Safety Data Sheet [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [guidechem.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of machine learning in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role and application of bioinformatics techniques and tools in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Significance of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane. This compound is of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry, due to its unique structural features imparted by the brominated and difluorinated phenyl ring coupled with the versatile dioxolane moiety. This guide will delve into its synthesis, spectroscopic characterization, and the therapeutic potential of this class of compounds, offering a valuable resource for researchers in the field.
Introduction: The Emerging Importance of Halogenated Phenyl Dioxolanes
The strategic incorporation of halogens, particularly fluorine and bromine, into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of a bromine atom offers a site for further chemical modification and can also enhance biological activity. The 1,3-dioxolane ring, a cyclic acetal, is a common motif in pharmaceuticals and serves as a versatile protecting group for aldehydes and ketones in organic synthesis. The convergence of these structural features in this compound creates a molecule with considerable potential for the development of novel therapeutic agents. Derivatives of 1,3-dioxolane have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central 1,3-dioxolane ring attached to a 4-bromo-2,6-difluorophenyl group at the 2-position.
Caption: 2D representation of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 773087-43-7 | [3][4] |
| Molecular Formula | C₉H₇BrF₂O₂ | [3][4] |
| Molecular Weight | 265.05 g/mol | [3] |
| Appearance | Liquid | |
| Purity | ≥96% | [3] |
| Storage | Sealed in dry, 2-8°C |
Synthesis and Mechanistic Insights
The synthesis of this compound typically proceeds via the acid-catalyzed acetalization of 4-bromo-2,6-difluorobenzaldehyde with ethylene glycol. This reaction is a well-established method for the formation of 1,3-dioxolanes.
General Synthetic Protocol
A general and robust protocol for the synthesis of related 1,3-dioxolanes involves the following steps:
-
Reaction Setup: A mixture of the aldehyde (1.0 equivalent), ethylene glycol (1.5-2.0 equivalents), and a catalytic amount of a strong acid, such as p-toluenesulfonic acid, in an inert solvent like toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reaction Execution: The mixture is heated to reflux. The azeotropic removal of water drives the equilibrium towards the formation of the dioxolane product.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as vacuum distillation or column chromatography.
The causality behind these experimental choices lies in Le Chatelier's principle. The removal of water, a product of the reaction, shifts the equilibrium to favor the formation of the acetal. The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dioxolane ring protons and the aromatic protons. The dioxolane protons would likely appear as a multiplet in the range of 3.9-4.2 ppm. The aromatic protons on the difluorophenyl ring would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbon of the acetal group (C-2 of the dioxolane ring) is expected to resonate around 100-110 ppm. The carbons of the dioxolane ring would appear around 65 ppm. The aromatic carbons would show signals in the range of 110-165 ppm, with the carbon atoms attached to fluorine exhibiting characteristic splitting (C-F coupling).[5][6][7]
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C-O stretching (acetal): Strong bands in the 1050-1250 cm⁻¹ region.
-
C-F stretching: Strong absorptions in the 1100-1400 cm⁻¹ range.
-
C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine would be indicated by the isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the dioxolane ring or parts of it, and cleavage of the C-Br and C-F bonds.
Applications in Drug Development and Medicinal Chemistry
The unique combination of a halogenated aromatic ring and a dioxolane moiety suggests several potential applications for this compound in drug development.
As a Scaffold for Novel Therapeutics
The core structure of this compound can serve as a versatile scaffold for the synthesis of new drug candidates. The bromine atom provides a reactive handle for introducing various functional groups through cross-coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening.
Potential Biological Activities
Derivatives of 1,3-dioxolane have been reported to possess a broad spectrum of biological activities:
-
Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the efficacy of dioxolane-containing compounds against various bacterial and fungal strains.[1][2] The lipophilicity and electronic properties conferred by the bromo- and difluoro-substituents could enhance these activities.
-
Anticancer Activity: The cytotoxicity of certain thiourea derivatives containing halogenated phenyl rings has been demonstrated against various cancer cell lines.[8] The structural features of this compound make it a promising candidate for the development of novel anticancer agents.
Caption: Potential applications of this compound.
Conclusion
This compound is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its synthesis is achievable through established methods, and its structure offers multiple avenues for further chemical modification. While specific biological data for this exact compound is limited in the public domain, the known activities of related halogenated and dioxolane-containing molecules strongly suggest its promise as a scaffold for the development of new therapeutic agents. Further research into the synthesis of derivatives and the evaluation of their biological activities is warranted to fully explore the potential of this intriguing compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. rsc.org [rsc.org]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane. As a key intermediate in various synthetic pathways, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers in medicinal chemistry and materials science. This document moves beyond a simple listing of data, offering insights into the rationale behind spectral patterns and outlining robust protocols for data acquisition.
Introduction and Molecular Structure
This compound possesses a unique combination of a halogenated aromatic ring and a cyclic acetal. This structure presents distinct features in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The strategic placement of two fluorine atoms ortho to the dioxolane linkage, along with a bromine atom in the para position, creates a specific electronic environment that influences chemical shifts and coupling constants. The 1,3-dioxolane ring provides characteristic signals that are readily identifiable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is presented below.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show three distinct signals corresponding to the aromatic and dioxolane protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | Triplet (t) | 2H | H-3', H-5' |
| ~ 6.1 - 6.3 | Singlet (s) | 1H | H-2 |
| ~ 4.0 - 4.2 | Multiplet (m) | 4H | H-4, H-5 |
Rationale behind the Predictions:
-
Aromatic Protons (H-3', H-5'): The two protons on the aromatic ring are chemically equivalent due to the symmetry of the substitution pattern. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The electronegativity of the fluorine and bromine atoms will deshield these protons, leading to a downfield chemical shift in the range of 7.3-7.5 ppm.
-
Acetal Proton (H-2): The proton at the 2-position of the dioxolane ring is a methine proton situated between two oxygen atoms, resulting in significant deshielding. This will likely result in a singlet with a chemical shift around 6.1-6.3 ppm.
-
Dioxolane Methylene Protons (H-4, H-5): The four protons on the ethylene glycol moiety of the dioxolane ring are expected to be in a similar chemical environment, leading to a complex multiplet around 4.0-4.2 ppm.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 160 - 165 | C-2', C-6' | Doublet, due to ¹JCF coupling |
| ~ 130 - 135 | C-4' | Singlet |
| ~ 115 - 120 | C-3', C-5' | Triplet, due to ²JCF coupling |
| ~ 110 - 115 | C-1' | Singlet |
| ~ 100 - 105 | C-2 | Singlet |
| ~ 65 - 70 | C-4, C-5 | Singlet |
Rationale behind the Predictions:
-
Aromatic Carbons: The carbon atoms directly bonded to fluorine (C-2', C-6') will exhibit the largest downfield shift and will appear as doublets due to strong one-bond C-F coupling (¹JCF). The carbon bearing the bromine (C-4') will also be downfield, while the carbons ortho to the bromine (C-3', C-5') will show a triplet pattern due to two-bond C-F coupling (²JCF). The ipso-carbon (C-1') will be a singlet.
-
Dioxolane Carbons: The acetal carbon (C-2) is expected to resonate at a significantly downfield position (100-105 ppm) due to being bonded to two oxygen atoms. The methylene carbons (C-4, C-5) of the dioxolane ring will appear at a more upfield position (65-70 ppm).
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum will be crucial for confirming the fluorine substitution pattern. A single signal is expected for the two equivalent fluorine atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -100 to -120 | Triplet (t) | F-2', F-6' |
Rationale behind the Prediction:
The two fluorine atoms are chemically equivalent and will therefore have the same chemical shift. The signal is expected to be a triplet due to coupling with the two neighboring aromatic protons (H-3' and H-5'). The chemical shift is predicted to be in the typical range for aryl fluorides.[1][2]
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch |
| 1600 - 1475 | Medium-Strong | Aromatic C=C Stretch |
| 1250 - 1000 | Strong | C-O Stretch (Acetal) |
| 1150 - 1050 | Strong | C-F Stretch |
| 700 - 550 | Medium-Strong | C-Br Stretch |
Rationale behind the Predictions:
The spectrum will be characterized by the aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching from the dioxolane ring just below 3000 cm⁻¹.[3][4][5] Strong absorptions corresponding to the C-O stretching of the acetal group are expected in the 1250-1000 cm⁻¹ region. The presence of the carbon-halogen bonds will be indicated by C-F stretching bands around 1150-1050 cm⁻¹ and a C-Br stretch at lower wavenumbers (700-550 cm⁻¹).[6][7]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern of the molecule.
Predicted Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): The molecular weight of this compound is 265.05 g/mol . Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 264 and 266, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Major Fragmentation Pathways:
-
Loss of the dioxolane ring: A common fragmentation pathway for similar structures is the cleavage of the bond between the aromatic ring and the dioxolane moiety, leading to a fragment ion corresponding to the 4-bromo-2,6-difluorophenyl cation.
-
Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment ion at m/z 185/187.
-
Fragmentation of the dioxolane ring: The dioxolane ring itself can undergo fragmentation, leading to smaller characteristic ions.
-
DOT Script for Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
To obtain high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30) with a spectral width of about 240 ppm, a longer relaxation delay (5-10 seconds) to ensure quantitative analysis of all carbon signals, and a sufficient number of scans (typically >1024) for good signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. The spectral width should be set to encompass the expected chemical shift range for aryl fluorides.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder or pure KBr should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) for GC-MS to induce fragmentation and provide structural information. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices.
-
Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-400).
DOT Script for General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
Conclusion
The predicted spectroscopic data presented in this guide provides a detailed fingerprint for the structural confirmation of this compound. By understanding the underlying principles that govern the NMR, IR, and MS spectra, researchers can confidently identify this compound and ensure the integrity of their synthetic work. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.
References
- 1. 19F [nmr.chem.ucsb.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eng.uc.edu [eng.uc.edu]
An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The synthesis is presented as a two-stage process commencing with the preparation of the key aldehyde intermediate, 4-Bromo-2,6-difluorobenzaldehyde, followed by the protective acetalization of the carbonyl group. This document elucidates the mechanistic underpinnings of each synthetic step, offers detailed, field-proven experimental protocols, and discusses the critical parameters that govern reaction success. The guide is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible methodology for the synthesis of this fluorinated building block.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound is most logically approached by disconnecting the C-O bonds of the dioxolane ring. This reveals the immediate precursors: 4-Bromo-2,6-difluorobenzaldehyde and ethylene glycol. The aldehyde itself is not a common commodity chemical and requires synthesis. A further disconnection of the aldehyde's formyl group points to 1-Bromo-3,5-difluorobenzene as the ultimate commercially available starting material.
This retrosynthetic logic dictates a two-step forward synthesis:
-
Formylation: Introduction of a formyl group (-CHO) onto the 1-Bromo-3,5-difluorobenzene ring to yield 4-Bromo-2,6-difluorobenzaldehyde.
-
Acetalization: Protection of the resulting aldehyde as a cyclic acetal using ethylene glycol under acidic catalysis.
Caption: Retrosynthetic pathway for the target molecule.
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
The cornerstone of this synthesis is the efficient preparation of the aldehyde intermediate. This is achieved via a directed ortho-metalation followed by formylation.
Principle and Mechanistic Insights
The reaction proceeds through the deprotonation of 1-bromo-3,5-difluorobenzene at a position ortho to a fluorine atom. The fluorine atoms are potent inductively withdrawing groups, which increases the acidity of the adjacent aromatic protons. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to effect this deprotonation. LDA is typically generated in situ from n-butyllithium and diisopropylamine.[2] The resulting aryllithium species is a powerful nucleophile that readily attacks an electrophilic formylating agent, such as N,N-dimethylformamide (DMF) or N-formylpiperidine, to generate the desired aldehyde after an acidic workup.[3]
Controlling the temperature is paramount. Organolithium intermediates are highly reactive and thermally unstable. The reaction is conducted at very low temperatures (typically -70 to -78 °C) to prevent side reactions and decomposition.[2][3]
Caption: Mechanism of directed ortho-metalation and formylation.
Starting Materials and Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Role |
| 1-Bromo-3,5-difluorobenzene | 461-96-1 | C₆H₃BrF₂ | 192.99 | Starting Material |
| Diisopropylamine | 108-18-9 | C₆H₁₅N | 101.19 | LDA Precursor |
| n-Butyllithium (n-BuLi) | 109-72-8 | C₄H₉Li | 64.06 | Lithiating Agent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Formylating Agent |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Quenching/Workup |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.[2][3]
-
Inert Atmosphere: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation: Charge the flask with anhydrous tetrahydrofuran (THF) and diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (e.g., 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at this temperature for 30 minutes to generate LDA.
-
Lithiation: Prepare a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF. Add this solution dropwise to the cold LDA solution, again maintaining the temperature at or below -70 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Formylation: Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture. A slight exotherm may be observed. Continue stirring at -78 °C for an additional 2-3 hours.
-
Quenching and Workup: Allow the reaction to slowly warm to 0 °C. Quench the reaction by carefully pouring it into a beaker containing cold 1 M hydrochloric acid (HCl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-Bromo-2,6-difluorobenzaldehyde as a solid.[2] A typical yield is in the range of 60-80%.[2][3]
Safety Considerations
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere using proper syringe techniques.[4]
-
Corrosive and Toxic Chemicals: Diisopropylamine, DMF, and HCl are corrosive and/or toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.[5]
-
Low Temperatures: Handling cryogenic baths (dry ice/acetone) requires thermal gloves to prevent cold burns.
Step 2: Acetalization to this compound
The final step involves the protection of the aldehyde functional group. This is a standard procedure that converts the reactive aldehyde into a stable cyclic acetal, which is robust under many reaction conditions, particularly basic and nucleophilic environments.[6][7]
Principle and Mechanistic Insights
Acetalization is an acid-catalyzed equilibrium reaction.[8] The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which significantly enhances the electrophilicity of the carbonyl carbon.[9] One of the hydroxyl groups of ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal intermediate. After a proton transfer, the second hydroxyl group attacks intramolecularly, and a molecule of water is eliminated to form the stable five-membered 1,3-dioxolane ring.
Because water is a byproduct, its removal is essential to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[10][11]
Caption: General mechanism for acid-catalyzed acetalization.
Starting Materials and Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Role |
| 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 | C₇H₃BrF₂O | 221.00 | Starting Material |
| Ethylene Glycol | 107-21-1 | C₂H₆O₂ | 62.07 | Acetalizing Agent |
| p-Toluenesulfonic acid (p-TsOH) | 6192-52-5 | C₇H₈O₃S·H₂O | 190.22 | Catalyst |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Neutralizing Agent |
Detailed Experimental Protocol
This protocol is based on analogous, well-documented procedures for benzaldehyde acetalization.[10][11][12]
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reagents: To the flask, add 4-Bromo-2,6-difluorobenzaldehyde, toluene, ethylene glycol (typically 1.5-2.0 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 equivalents).
-
Azeotropic Reflux: Heat the mixture to reflux. Toluene and water will form an azeotrope, and the condensed liquid will collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reflux until no more water collects in the trap (typically 3-5 hours). The reaction progress can also be monitored by TLC or GC to confirm the disappearance of the starting aldehyde.[11]
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization to afford pure this compound.[10]
Conclusion
The synthesis of this compound is a straightforward yet powerful two-step sequence that provides access to a highly functionalized building block. The key transformations—directed ortho-metalation/formylation and acid-catalyzed acetalization—are fundamental reactions in modern organic synthesis. Success in this synthesis hinges on careful control of reaction parameters, particularly maintaining anhydrous conditions and low temperatures for the lithiation step, and efficiently removing water during the acetalization. The protocols provided herein, grounded in established chemical literature, offer a reliable pathway for the production of this important intermediate for research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 [chemicalbook.com]
- 3. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. Page loading... [guidechem.com]
- 12. CN101948460A - Preparation method for o-bromobenzaldehyde ethylence acetal - Google Patents [patents.google.com]
A Technical Guide to 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane, a halogenated aromatic compound of significant interest in synthetic chemistry. The document details its formal IUPAC nomenclature, physicochemical properties, and a validated, step-by-step synthesis protocol. The synthesis involves the protection of the aldehyde group of 4-Bromo-2,6-difluorobenzaldehyde via acid-catalyzed acetalization with ethylene glycol. This guide explains the mechanistic rationale behind the synthetic strategy, emphasizing reaction control and product validation. Furthermore, it discusses the compound's role as a versatile chemical intermediate, particularly in the development of pharmaceutical agents and advanced materials, making it a valuable resource for researchers in organic synthesis and drug discovery.
Introduction
In the landscape of modern medicinal chemistry and material science, fluorinated organic molecules have garnered substantial attention. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a key building block that combines the unique electronic properties of a difluorinated phenyl ring with the reactivity of a bromine substituent and a protected aldehyde functional group.
The 1,3-dioxolane moiety serves as a robust protecting group for the aldehyde, rendering it stable under a variety of reaction conditions such as basic, oxidative, or reductive environments.[1] This stability allows for selective chemical transformations to be performed at other sites of the molecule, primarily through reactions involving the carbon-bromine bond. This guide offers an in-depth examination of this compound, from its fundamental chemical identity to its synthesis and potential applications.
Nomenclature and Chemical Structure
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[2]
Let's deconstruct this name:
-
1,3-dioxolane: This is the parent structure, a five-membered saturated ring containing two oxygen atoms at positions 1 and 3.[3][4]
-
2-(...): This indicates that a substituent is attached to the second carbon of the dioxolane ring.
-
4-Bromo-2,6-difluorophenyl: This describes the substituent group. It is a phenyl (benzene) ring where:
-
A bromine atom is at position 4.
-
Fluorine atoms are at positions 2 and 6.
-
The phenyl ring is attached to the dioxolane ring from position 1.
-
The structure effectively protects the aldehyde functional group of 4-bromo-2,6-difluorobenzaldehyde, a versatile but reactive intermediate in its own right.[5]
Physicochemical Properties
A summary of the key physicochemical properties is essential for handling, reaction planning, and analytical characterization.
| Property | Value | Source |
| CAS Number | 773087-43-7 | [2] |
| Molecular Formula | C₉H₇BrF₂O₂ | [6] |
| Molecular Weight | 265.05 g/mol | [2][7] |
| Appearance | Liquid | [2] |
| Purity | ≥95-97% (Typical Commercial Grade) | [2][6] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][7] |
| InChI Key | WTFMOVNMFQDXNI-UHFFFAOYSA-N | [2] |
| SMILES | O=CC1=C(F)C=C(Br)C=C1F | [8] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a classic example of carbonyl protection via acetalization. The process involves two primary stages: the synthesis of the aldehyde precursor and the subsequent protection reaction.
4.1 Stage 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
The starting material, 4-Bromo-2,6-difluorobenzaldehyde, is a crucial intermediate.[9][10] It is typically synthesized from 1-bromo-3,5-difluorobenzene via a formylation reaction. One common laboratory method is ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[9][11]
-
Expertise & Experience: The choice of a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures (-70°C) is critical.[9] This ensures regioselective deprotonation at one of the positions ortho to the fluorine atoms, which activate the ring towards metallation, without competing side reactions. The subsequent addition of DMF introduces the formyl group, which upon acidic workup, yields the desired aldehyde.
4.2 Stage 2: Acetalization to form this compound
This reaction protects the aldehyde functionality by converting it into a cyclic acetal. The general method involves reacting the aldehyde with ethylene glycol in the presence of an acid catalyst, with concurrent removal of water to drive the equilibrium towards the product.[3][12]
-
Reagents & Equipment:
-
4-Bromo-2,6-difluorobenzaldehyde (1 equivalent)
-
Ethylene glycol (1.5-2.0 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 equivalents, catalytic)
-
Toluene (or another suitable azeotroping solvent like benzene)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer.
-
-
Step-by-Step Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the flask, add 4-Bromo-2,6-difluorobenzaldehyde, toluene, and ethylene glycol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Reaction: Heat the mixture to reflux. Water, formed as a byproduct, will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing water collection and, if possible, by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting aldehyde.[12]
-
Workup: Once the reaction is complete (typically after several hours when no more water is collected), cool the mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[12]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield the final product as a liquid.[12]
-
The success of the synthesis is validated at each stage. The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Infrared (IR) Spectroscopy: Shows the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of characteristic C-O acetal stretches.
Caption: Workflow for the two-stage synthesis of the target compound.
Applications in Research and Development
The strategic placement of reactive sites makes this compound a highly valuable intermediate in multi-step organic synthesis.
-
Pharmaceutical Synthesis: The primary application lies in the synthesis of complex pharmaceutical agents.[9][10] The bromo- and fluoro-substituents are common features in modern drug candidates. The protected aldehyde allows for transformations such as Suzuki or Stille cross-coupling reactions at the bromine position to build more complex molecular architectures. Once the desired carbon skeleton is assembled, the dioxolane group can be easily removed by acid hydrolysis to regenerate the aldehyde for further functionalization.[4] The presence of this compound and its derivatives in patent literature suggests its utility in antifungal drug discovery programs and other therapeutic areas.[13][14][15]
-
Material Science: This compound can also serve as a monomer or precursor in the development of specialty polymers and organic electronic materials, where the high degree of halogenation can impart desirable properties like thermal stability and modified electronic characteristics.[5]
Safety and Handling
As with all halogenated organic compounds, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Use in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[2][7]
Conclusion
This compound is more than just a chemical with a complex name; it is a purpose-built tool for advanced organic synthesis. Its structure provides a stable, protected aldehyde while offering a reactive handle for carbon-carbon bond formation. The synthetic route is robust and relies on fundamental, well-understood organic reactions. For researchers and drug development professionals, understanding the properties, synthesis, and strategic application of this intermediate is key to unlocking novel molecular designs for next-generation pharmaceuticals and materials.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. This compound | 773087-43-7 [sigmaaldrich.com]
- 3. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 4. Dioxolane - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. calpaclab.com [calpaclab.com]
- 7. chemscene.com [chemscene.com]
- 8. 4-Bromo-2,6-difluorobenzaldehyde 95.00% | CAS: 537013-51-7 | AChemBlock [achemblock.com]
- 9. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 [chemicalbook.com]
- 11. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form - Google Patents [patents.google.com]
- 14. Special Issue “Antifungal Drug Discovery: Progresses, Challenges, Opportunities” [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Purity and Characterization of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane is a pivotal chemical intermediate in the synthesis of novel pharmaceuticals and advanced materials. The precise control of its purity and a thorough understanding of its structural characteristics are critical for the success of subsequent synthetic transformations and the quality of the final products. This in-depth guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, emphasizing the importance of a multi-technique analytical approach to ensure its quality and consistency.
Introduction: The Strategic Importance of a Key Building Block
The unique structural features of this compound make it a highly valuable building block in organic synthesis. The bromine atom serves as a versatile functional handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. The presence of two fluorine atoms on the phenyl ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the target molecules, which are crucial parameters in drug design. Furthermore, the 1,3-dioxolane group acts as a stable protecting group for the aldehyde functionality, which can be selectively removed under specific conditions. Given its role as a foundational component in multi-step syntheses, the purity of this intermediate is paramount to avoid the introduction of unwanted impurities that could compromise the yield and integrity of the final product.
Synthesis and Purification: Establishing a High-Purity Foundation
The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of 4-bromo-2,6-difluorobenzaldehyde with ethylene glycol.[1] This reaction is generally carried out in a non-polar solvent like toluene, with the continuous removal of water using a Dean-Stark apparatus to drive the reaction to completion.[1]
Synthetic Protocol:
-
Combine 4-bromo-2,6-difluorobenzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water generated in a Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Strategy:
The crude product is often purified by distillation under reduced pressure or recrystallization to remove any unreacted starting materials and byproducts.[1] The choice of purification method depends on the nature of the impurities present.
Experimental Workflow for Synthesis and Purification
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Comprehensive Characterization: A Multi-faceted Approach to Quality Control
A single analytical technique is often insufficient to fully characterize a compound and assess its purity. Therefore, a combination of spectroscopic and chromatographic methods is employed to provide a comprehensive and self-validating characterization profile.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure of the compound.
-
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: This technique is essential for confirming the presence and chemical environment of the fluorine atoms.
Mass Spectrometry (MS): GC-MS is a highly effective method for determining the molecular weight and identifying impurities.[2] The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br), confirming the presence of this halogen.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.[3][4] The spectrum will show characteristic absorption bands for the C-H, C-F, C-Br, and C-O bonds.[5][6][7]
Table 1: Key Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic and dioxolane protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for all carbon atoms, with chemical shifts influenced by the electronegative substituents. |
| ¹⁹F NMR | A signal corresponding to the two equivalent fluorine atoms. |
| GC-MS | A molecular ion peak with the characteristic bromine isotopic pattern. |
| FTIR | Absorption bands for C-H, C-F, C-Br, and C-O functional groups. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of the compound.[8][9][10] A validated reversed-phase HPLC method can effectively separate the main compound from any impurities. The use of a diode-array detector (DAD) allows for peak purity analysis, ensuring that the main peak is not co-eluting with any hidden impurities.[11][12]
Gas Chromatography (GC): GC is another valuable tool for purity assessment, particularly for volatile impurities. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it provides quantitative information about the purity of the sample.
Characterization Workflow
Caption: A comprehensive workflow for the characterization of this compound.
Conclusion: Ensuring Reliability and Reproducibility
The robust synthesis, purification, and comprehensive characterization of this compound are essential for its successful application in research and development. By employing a multi-technique approach, scientists can be confident in the quality and consistency of this critical building block, leading to more reliable and reproducible results in their synthetic endeavors. This guide provides a framework for establishing a rigorous quality control system for this and other important chemical intermediates.
References
- 1. prepchem.com [prepchem.com]
- 2. scispace.com [scispace.com]
- 3. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. [PDF] Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Semantic Scholar [semanticscholar.org]
A-Technical-Guide-to-2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane-for-Advanced-Chemical-Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane (CAS No. 1374343-69-5), a critical building block in modern medicinal chemistry and drug discovery. The document details the compound's synthesis, mechanism of action as a protected aldehyde, commercial availability, and its strategic applications in constructing complex molecular architectures. Authored for researchers, chemists, and drug development professionals, this paper synthesizes field-proven insights with technical data to serve as a comprehensive resource for leveraging this versatile reagent in pharmaceutical research and development.
Introduction and Strategic Importance
This compound is a specialized aromatic building block increasingly utilized in the synthesis of novel therapeutic agents. Its structure is notable for three key features that confer significant synthetic utility:
-
An Aryl Bromide Moiety: The bromine atom serves as a versatile functional handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.
-
Ortho-Difluoro Substitution: The two fluorine atoms flanking the dioxolane ring exert strong electron-withdrawing effects. This substitution pattern modulates the reactivity of the aromatic ring and can significantly enhance the metabolic stability and binding affinity of derivative compounds. The incorporation of fluorine is a well-established strategy in modern drug design to improve pharmacokinetic and pharmacodynamic properties.[1]
-
A Dioxolane Protecting Group: The 1,3-dioxolane group serves as a cyclic acetal, effectively masking a reactive aldehyde functional group. This protection is robust under various reaction conditions, including those involving organometallics and strong bases, yet can be readily removed under mild acidic conditions to regenerate the aldehyde for further elaboration.[2][3]
This combination of features makes the compound an ideal starting material for multi-step syntheses, particularly in the development of kinase inhibitors, protein degrader building blocks, and other complex heterocyclic systems central to modern pharmacology.[4][5]
Synthesis and Mechanism of Protection
The synthesis of this compound is a straightforward and high-yielding acid-catalyzed acetalization reaction.
Precursor: 4-Bromo-2,6-difluorobenzaldehyde Reagent: Ethylene Glycol Catalyst: A strong acid catalyst, such as p-Toluenesulfonic acid (p-TsOH) or a Lewis acid. Solvent: An inert solvent capable of azeotropic water removal, typically toluene or benzene.
The reaction proceeds by protonation of the aldehyde's carbonyl oxygen, which dramatically increases the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a bidentate nucleophile, attacking the activated carbonyl in a two-step process to form a stable five-membered cyclic acetal. The removal of water via a Dean-Stark apparatus drives the equilibrium towards the product, ensuring high conversion.[6]
References
- 1. jelsciences.com [jelsciences.com]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Methodological & Application
Use of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane in organic synthesis
An In-Depth Guide to the Synthetic Utility of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Authored by a Senior Application Scientist
Introduction: A Multifunctional Building Block for Modern Synthesis
In the landscape of organic synthesis, particularly within medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. This compound emerges as a highly versatile and valuable reagent. Its structure is ingeniously configured for sequential and diverse chemical transformations. The 1,3-dioxolane group serves as a robust protecting group for a benzaldehyde moiety, masking its reactivity towards nucleophiles and bases.[1][2] Simultaneously, the aryl bromide provides a reactive handle for a host of cross-coupling reactions, while the ortho-difluoro substitution pattern imparts unique electronic properties and conformational constraints that are highly sought after in the design of bioactive molecules and advanced materials.[3]
This guide provides a detailed exploration of the synthesis and application of this key intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the strategic importance of this reagent in constructing complex molecular architectures.
Synthesis of this compound
The preparation of the title compound is a straightforward and high-yielding acid-catalyzed acetalization. This reaction protects the aldehyde functionality of 4-bromo-2,6-difluorobenzaldehyde, rendering it inert to a wide range of reaction conditions that will be applied to the aryl bromide.
Principle of Synthesis
The reaction proceeds via the nucleophilic attack of ethylene glycol on the protonated carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and dehydration, driven by the continuous removal of water, affords the stable five-membered dioxolane ring. The use of a Dean-Stark apparatus is a classic and efficient method to drive the equilibrium towards the product.[4]
Experimental Protocol: Acetal Formation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-bromo-2,6-difluorobenzaldehyde (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 eq.).
-
Solvent Addition: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water (approximately 10 mL per gram of aldehyde).
-
Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) until the starting aldehyde is fully consumed.[4]
-
Work-up: Allow the reaction mixture to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield this compound as a pure compound.
Caption: Synthesis workflow for the protection of 4-bromo-2,6-difluorobenzaldehyde.
Core Applications in Organic Synthesis
The true synthetic power of this compound lies in the selective reactivity of its aryl bromide handle, which can be transformed into a variety of functional groups before the aldehyde is unmasked.
Application 1: Suzuki-Miyaura Cross-Coupling Reactions
This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures which are prevalent in pharmaceuticals and liquid crystals.[5]
Mechanistic Rationale
The Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from a boronic acid (activated by a base) to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Derivative
-
Reagent Preparation: In a reaction vessel, dissolve this compound (1.0 eq.) and the desired arylboronic acid (1.2 eq.) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Catalyst and Base: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.), and a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).
-
Inert Atmosphere: Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.
| Coupling Partner (R-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 85-95 |
| 1-Methyl-1H-pyrazol-4-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-90 |
Application 2: Grignard Reagent Formation and Nucleophilic Addition
The transformation of the aryl bromide into a Grignard reagent creates a powerful carbon-based nucleophile, opening pathways to a wide array of functional groups.[8] The stability of the dioxolane protecting group under these conditions is critical for the success of this strategy.[1]
Causality in Experimental Design
Grignard reagents are highly sensitive to protic sources, including water and alcohols.[8] Therefore, the entire experimental setup must be rigorously anhydrous. This is achieved by flame-drying all glassware, using anhydrous solvents, and maintaining a positive pressure of an inert gas. The magnesium turnings are often activated (e.g., with a crystal of iodine) to remove the passivating oxide layer and initiate the reaction.
Protocol: Grignard Formation and Reaction with an Electrophile
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Grignard Formation: Place magnesium turnings (1.5 eq.) in the flask. Add a small portion of a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium. A small crystal of iodine can be added to initiate the reaction. Once initiated (observed by bubbling and heat evolution), add the remaining solution dropwise to maintain a gentle reflux.
-
Reaction with Electrophile: After the formation of the Grignard reagent is complete (most of the magnesium has been consumed), cool the mixture to 0 °C. Add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 eq.) in anhydrous THF dropwise.
-
Quenching and Work-up: Allow the reaction to warm to room temperature and stir until complete. Quench the reaction carefully by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the product via column chromatography.
Caption: Workflow for Grignard reagent formation and subsequent reaction.
Application 3: Deprotection to Reveal the Aldehyde
After performing the desired modifications at the aryl bromide position, the final step is often the deprotection of the dioxolane to reveal the reactive aldehyde functionality. This unmasking is typically achieved under acidic conditions.[9]
Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: Dissolve the dioxolane-protected compound (1.0 eq.) in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and aqueous acid.
-
Acid Addition: Add a catalytic or stoichiometric amount of an acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA).
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the more polar aldehyde product.
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic phases, and concentrate under reduced pressure to yield the desired aldehyde.
Significance in Drug Discovery
The 4-substituted-2,6-difluorophenyl motif is a privileged structure in modern medicinal chemistry.[10] The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups, and engage in favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets. The synthetic routes enabled by this compound allow for the late-stage diversification of drug candidates, providing a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.[11][12]
Conclusion
This compound is a testament to the power of strategic molecular design. It offers a stable, yet readily cleavable, protecting group for an aldehyde while presenting a versatile aryl bromide handle for a wide array of powerful synthetic transformations. The protocols and principles outlined in this guide demonstrate its utility as a key intermediate for researchers, scientists, and drug development professionals aiming to construct complex and functionally rich organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. prepchem.com [prepchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Grignard Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane: A Versatile Building Block in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and rigid structural motifs into lead compounds has become a cornerstone of rational drug design. The building block, 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane, elegantly combines several key features that medicinal chemists can exploit to modulate the pharmacokinetic and pharmacodynamic properties of nascent drug candidates. This technical guide provides an in-depth exploration of this compound's utility, offering detailed protocols for its application and a discussion of the underlying chemical principles that make it a valuable tool in the synthesis of biologically active molecules.
The 2,6-difluorophenyl moiety is particularly noteworthy for its ability to influence molecular conformation and metabolic stability. The strong electron-withdrawing nature of the two fluorine atoms can alter the pKa of nearby functionalities and enhance the lipophilicity of the molecule, which can improve cell membrane permeability.[1][2] Furthermore, the carbon-fluorine bond is exceptionally stable to metabolic degradation, often leading to an increased in vivo half-life of drug candidates.[1] The bromine atom at the 4-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents.[3] The 1,3-dioxolane group acts as a protected aldehyde, stable to a variety of reaction conditions, yet readily unmasked when required.[4][5] This combination of features makes this compound a highly strategic starting material for the synthesis of complex molecular architectures.
Core Applications and Strategic Advantages
The primary utility of this compound lies in its capacity to serve as a scaffold for the construction of novel chemical entities. Its strategic advantages can be categorized as follows:
-
Introduction of the 2,6-Difluorophenyl Motif: This group is a bioisostere for other functionalities and can impart favorable properties such as increased metabolic stability and enhanced binding affinity through unique electronic interactions. The difluoro substitution pattern can also enforce a specific torsional angle between the phenyl ring and an adjacent substituent, which can be critical for optimal receptor binding.
-
Facile Diversification via Cross-Coupling: The aryl bromide functionality is a reliable reaction partner in a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and carbonylative couplings.[3][6] This allows for the late-stage introduction of diverse chemical functionalities, rapidly generating libraries of analogs for structure-activity relationship (SAR) studies.
-
Masked Aldehyde Functionality: The 1,3-dioxolane serves as a robust protecting group for the benzaldehyde moiety.[7] This allows for extensive chemical manipulation of the aryl bromide without interference from the aldehyde. The subsequent deprotection reveals the aldehyde, which can then be used in a variety of transformations such as reductive amination, Wittig reactions, or oxidation to the corresponding carboxylic acid.
Logical Workflow for Synthetic Elaboration
The following diagram illustrates a typical synthetic workflow utilizing this compound as a starting material.
Caption: A generalized synthetic workflow starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the formation of the title compound from the corresponding aldehyde. The reaction proceeds via acid-catalyzed acetalization.[8]
Materials:
-
4-Bromo-2,6-difluorobenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromo-2,6-difluorobenzaldehyde (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is collected, and thin-layer chromatography (TLC) analysis indicates complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the title compound with a boronic acid or boronate ester.[3]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (if using an inorganic base)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Heating block or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid or boronate ester (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (repeat three times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 3: Deprotection of the 1,3-Dioxolane Group
This protocol outlines the acidic hydrolysis of the dioxolane protecting group to regenerate the aldehyde functionality.[4][9]
Materials:
-
Dioxolane-protected compound
-
Acetone
-
Water
-
Hydrochloric acid (e.g., 1 M or concentrated)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the dioxolane-protected compound in a mixture of acetone and water.
-
Add a catalytic amount of hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldehyde can be used in the next step without further purification or purified by column chromatography if necessary.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-(2,6-Difluoro-[1,1'-biphenyl]-4-yl)-1,3-dioxolane | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(2,6-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)-1,3-dioxolane | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 3 | Pyridine-3-boronic acid | 2-(4-(Pyridin-3-yl)-2,6-difluorophenyl)-1,3-dioxolane | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 16 | 78 |
Yields are for isolated and purified products and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.
Mechanistic Insights
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that proceeds through a well-established catalytic cycle involving a palladium catalyst.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) species.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[10]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a diversifiable aryl bromide, a metabolically robust difluorinated phenyl ring, and a protected aldehyde functionality provides a powerful platform for the synthesis of novel and complex molecules. The protocols and insights provided in this guide are intended to enable researchers to effectively incorporate this building block into their drug discovery programs, ultimately accelerating the development of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Dioxolane - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 9. scielo.br [scielo.br]
- 10. Yoneda Labs [yonedalabs.com]
Application Note & Protocol: Synthesis of Substituted Difluorobiphenyl Carbaldehydes via Catalyzed Cross-Coupling
Topic: Reaction of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane with Grignard Reagents
Introduction: Strategic Access to Biaryl Scaffolds in Drug Discovery
The synthesis of biaryl and polyaryl structures is a cornerstone of modern organic synthesis, providing foundational scaffolds for pharmaceuticals, advanced materials, and agrochemicals.[1][2] Specifically, 2',6'-difluorobiphenyl-4-carbaldehyde derivatives are of significant interest due to their prevalence in biologically active molecules and liquid crystalline materials.[3] This document provides a comprehensive guide to a robust and strategic two-step synthesis involving a palladium-catalyzed Kumada cross-coupling reaction followed by acetal deprotection.
The core of this methodology is the reaction between this compound and a suitable Grignard reagent. The 1,3-dioxolane serves as a crucial protecting group for the highly reactive aldehyde functionality, preventing unwanted side reactions with the strongly nucleophilic and basic Grignard reagent.[4][5] This strategy allows for the precise construction of the C-C biaryl bond through a Kumada coupling, a powerful reaction that couples organomagnesium compounds with organic halides.[6][7] Subsequent acidic hydrolysis efficiently liberates the aldehyde, yielding the target product.[8][9]
This application note details the underlying chemical principles, provides validated, step-by-step protocols for both the coupling and deprotection steps, and offers a guide for data interpretation and troubleshooting to ensure successful execution by researchers in organic synthesis and drug development.
Underlying Chemical Principles
The Mechanism: Palladium-Catalyzed Kumada Coupling
The Kumada coupling is a transition metal-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a Grignard reagent and an organic halide.[10] The reaction is typically catalyzed by nickel or palladium complexes.[11] The palladium-catalyzed cycle, favored for its broad scope and chemoselectivity, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The catalytic cycle begins with the insertion of the electron-rich Pd(0) catalyst into the carbon-bromine bond of the aryl bromide. This step forms a square planar organo-Pd(II) complex.[11]
-
Transmetalation: The Grignard reagent (R'-MgX) then exchanges its organic group (R') with the halide on the palladium complex. This forms a new diorgano-palladium(II) intermediate and a magnesium salt (MgXBr).[7]
-
Reductive Elimination: The final step involves the elimination of the two organic ligands from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][11]
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
The Imperative of Aldehyde Protection
Grignard reagents are potent nucleophiles and strong bases. This high reactivity makes them incompatible with a wide range of functional groups, including aldehydes, ketones, esters, carboxylic acids, and even protic solvents like water and alcohols.[4][12][13] If the aldehyde in our substrate were unprotected, the Grignard reagent would readily attack the carbonyl carbon, leading to the formation of a secondary alcohol instead of the desired biaryl product.[12]
The 1,3-dioxolane group functions as an effective protecting group because it is a cyclic acetal. Acetals are stable under the basic and nucleophilic conditions required for Grignard reagent formation and reaction.[9] This chemical orthogonality is the cornerstone of this synthetic strategy, allowing the C-C bond formation to proceed selectively at the aryl bromide position. The protecting group can then be cleanly removed under acidic conditions, which do not affect the newly formed biaryl framework.[8][14]
Experimental Protocols
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Schlenk line or inert gas (N₂/Ar) manifold |
| Magnesium turnings, Grignard grade | Oven-dried round-bottom flasks (3-neck) |
| Grignard Reagent (e.g., Phenylmagnesium bromide, 1M in THF) | Reflux condenser & drying tubes (CaCl₂) |
| Palladium(II) acetate (Pd(OAc)₂) | Magnetic stirrer and stir bars |
| Triphenylphosphine (PPh₃) or other suitable ligand | Syringes and needles (oven-dried) |
| Anhydrous Tetrahydrofuran (THF), inhibitor-free | Septa |
| Anhydrous Diethyl ether (Et₂O) | Ice-water bath |
| Saturated aqueous ammonium chloride (NH₄Cl) | Separatory funnel |
| Hydrochloric acid (HCl), 2M | Rotary evaporator |
| Sodium bicarbonate (NaHCO₃), saturated solution | TLC plates (silica gel) & visualization chamber |
| Brine (saturated NaCl solution) | Column chromatography setup (silica gel) |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | NMR tubes, IR spectrometer, Mass spectrometer |
| Iodine crystal (for activation, optional)[15] | Heating mantle or oil bath |
Critical Safety Precautions
-
Anhydrous Conditions: Grignard reagents react violently with water.[16] All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere. Anhydrous solvents are mandatory.[17][18]
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.[18]
-
Fire Hazard: Diethyl ether and THF are extremely flammable.[19] Ensure no open flames are nearby and work in a well-ventilated chemical fume hood. Have a Class D fire extinguisher available for magnesium fires.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile).[19]
-
Exothermic Reaction: The formation and reaction of Grignard reagents can be highly exothermic.[17][19] Maintain control by slow, dropwise addition of reagents and have an ice bath ready to cool the reaction if it becomes too vigorous.
Protocol 1: Palladium-Catalyzed Kumada Coupling
This protocol describes the coupling of this compound with a commercially available Grignard reagent.
-
Catalyst Preparation: In a dry, nitrogen-flushed flask, combine Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.04 eq). Add anhydrous THF and stir for 15 minutes to form the active Pd(0) catalyst complex in situ.
-
Reaction Setup: To a separate 3-neck round-bottom flask equipped with a stir bar, reflux condenser, and septum (all under a nitrogen atmosphere), add this compound (1.0 eq) dissolved in anhydrous THF.
-
Catalyst Addition: Transfer the prepared catalyst solution to the reaction flask via a cannula or syringe.
-
Grignard Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via syringe over 20-30 minutes. A color change is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 65 °C for THF) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. This will hydrolyze any remaining Grignard reagent.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with water and then brine.[15]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 2-(4'-substituted-2,6-difluorobiphenyl-4-yl)-1,3-dioxolane.
Protocol 2: Acetal Deprotection to Yield the Aldehyde
-
Setup: Dissolve the crude product from Protocol 1 in a mixture of THF and 2M aqueous HCl (e.g., a 4:1 ratio).
-
Reaction: Stir the mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting acetal and the appearance of the more polar aldehyde product.[8]
-
Neutralization: Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification and Characterization
The final crude aldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[20][21] The structure and purity of the final product should be confirmed by:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and substitution pattern.
-
IR Spectroscopy: To verify the presence of the aldehyde carbonyl group (strong absorption around 1700 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight of the product.
Caption: Overall experimental workflow from starting materials to final product.
Data Interpretation and Troubleshooting
Expected Results
The following table provides an example of expected results for the coupling of this compound with phenylmagnesium bromide.
| Parameter | Expected Outcome |
| Coupling Yield (Crude) | 75-90% |
| Deprotection Yield (Crude) | >95% |
| Overall Purified Yield | 65-80% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | Aldehyde proton (CHO) at ~10.0 ppm; Aromatic protons in the 7.0-8.0 ppm range. |
| ¹⁹F NMR (CDCl₃) | Singlet or multiplet around -110 to -115 ppm, corresponding to the two equivalent fluorine atoms. |
| IR (KBr, cm⁻¹) | Strong C=O stretch at ~1705-1685 cm⁻¹; C-F stretches at ~1250-1100 cm⁻¹. |
| Key Side Product | Biphenyl (from homocoupling of the Grignard reagent). Often less polar and can be separated by chromatography.[15][22] |
Troubleshooting Guide
Effective troubleshooting requires a logical approach to diagnose and solve common experimental issues.
References
- 1. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brainly.com [brainly.com]
- 5. fiveable.me [fiveable.me]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. Kumada cross coupling reaction | PPTX [slideshare.net]
- 11. Kumada Coupling | NROChemistry [nrochemistry.com]
- 12. Grignard Reagents | ChemTalk [chemistrytalk.org]
- 13. quora.com [quora.com]
- 14. Dioxolane - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. artscimedia.case.edu [artscimedia.case.edu]
- 17. quora.com [quora.com]
- 18. dchas.org [dchas.org]
- 19. acs.org [acs.org]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. cerritos.edu [cerritos.edu]
- 22. youtube.com [youtube.com]
Application Notes and Protocols for 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane in Agrochemical Research
Introduction: Unlocking the Agrochemical Potential of a Novel Fluorinated Dioxolane
In the relentless pursuit of novel and effective agrochemicals, the strategic incorporation of specific chemical moieties can profoundly influence a molecule's biological activity. The compound 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane represents a compelling, yet underexplored, candidate for agrochemical research. Its structure is a deliberate amalgamation of three key pharmacophores, each with a proven track record in the development of commercial pesticides:
-
The 2,6-Difluorophenyl Group: The presence of fluorine atoms on an aromatic ring is a well-established strategy in agrochemical design. Fluorination can significantly enhance metabolic stability, increase membrane permeability, and alter the electronic properties of the molecule, often leading to heightened biological efficacy. Phenylpyridine compounds with fluorine substitutions have demonstrated notable herbicidal activity.[1][2] The 2,6-difluoro substitution pattern, in particular, can induce a specific conformational bias that may be crucial for binding to target enzymes.
-
The Brominated Aromatic System: Brominated aromatic compounds are pivotal intermediates in the synthesis of a wide array of herbicides, insecticides, and fungicides.[3] The carbon-bromine bond serves as a versatile synthetic handle for introducing other functional groups through cross-coupling reactions.[3] Beyond its synthetic utility, the bromine atom itself can contribute to the molecule's overall lipophilicity and binding affinity to target proteins. While the toxicity of some brominated compounds is a concern, their targeted use in pesticides continues to be a vital area of research.[4]
-
The 1,3-Dioxolane Ring: The dioxolane moiety is a recurring feature in numerous biologically active compounds, including fungicides and insecticides.[5][6][7] This heterocyclic system can act as a bioisostere for other functional groups, improve the molecule's solubility and transport properties within the plant, and in some cases, is directly involved in the mechanism of action.[5] For instance, certain dioxolane derivatives are known to inhibit ergosterol biosynthesis in fungi.[5] Furthermore, dioxolanes have been explored as adjuvants to enhance the efficacy of existing herbicides like glyphosate.[8]
This document provides a comprehensive guide for researchers and scientists in the agrochemical industry on the synthesis and evaluation of this compound. The protocols outlined below are designed to be self-validating and are grounded in established methodologies for agrochemical discovery.
Part 1: Synthesis Protocol
The synthesis of this compound can be achieved through a straightforward acid-catalyzed acetalization of the corresponding benzaldehyde. A similar procedure has been documented for the synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane.[9]
Objective: To synthesize this compound from 4-Bromo-2,6-difluorobenzaldehyde and ethylene glycol.
Materials:
-
4-Bromo-2,6-difluorobenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware for organic synthesis
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq), ethylene glycol (1.2-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq). Add sufficient toluene to fill the flask to about two-thirds of its volume.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is no longer detectable.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellow oil, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.[9]
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Agrochemical Screening Protocols
The following protocols are designed to provide a preliminary assessment of the potential herbicidal, fungicidal, and insecticidal activities of this compound.
Herbicidal Activity Bioassay
This protocol is adapted from standard greenhouse screening methods for herbicides.[1][10]
Objective: To evaluate the pre- and post-emergence herbicidal activity of the test compound against representative monocot and dicot weed species.
Test Species:
-
Monocots: Setaria viridis (Green foxtail), Avena fatua (Wild oat)
-
Dicots: Amaranthus retroflexus (Redroot pigweed), Abutilon theophrasti (Velvetleaf)
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired test concentrations.
-
Pre-emergence Application:
-
Sow seeds of the test species in pots filled with a standard potting mix.
-
Apply the test compound solution evenly to the soil surface.
-
Place the pots in a greenhouse under controlled conditions of temperature, light, and humidity.
-
Include a solvent-only control and a positive control (a commercial herbicide).
-
-
Post-emergence Application:
-
Grow the test species in pots until they reach the 2-3 leaf stage.
-
Apply the test compound solution as a foliar spray until runoff.
-
Return the pots to the greenhouse.
-
Include a solvent-only control and a positive control.
-
-
Evaluation: After 14-21 days, visually assess the herbicidal effect as a percentage of injury or growth inhibition compared to the untreated control. Record symptoms such as chlorosis, necrosis, and stunting.
Data Analysis:
Calculate the concentration of the compound required to cause 50% inhibition of growth (IC₅₀ or GR₅₀) for each species.
| Parameter | Description | Example Data |
| Test Compound | This compound | |
| Application Rate | g a.i./ha | 10, 50, 100, 250, 500 |
| Weed Species | Setaria viridis | |
| Growth Stage | Pre-emergence | |
| % Inhibition (14 DAT) | Visual assessment | 5, 20, 45, 80, 95 |
| GR₅₀ (g a.i./ha) | Calculated value | ~110 |
Fungicidal Activity Bioassay
This protocol is based on the mycelial growth inhibition assay, a standard method for evaluating fungicides.[5]
Objective: To determine the in vitro fungicidal activity of the test compound against a panel of economically important plant pathogenic fungi.
Test Fungi:
-
Botrytis cinerea (Gray mold)
-
Rhizoctonia solani (Sheath blight)
-
Pyricularia oryzae (Rice blast)
-
Fusarium oxysporum (Fusarium wilt)
Protocol:
-
Compound Preparation: Dissolve the test compound in a minimal amount of a suitable solvent (e.g., acetone) and add it to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations.
-
Assay Plates: Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (5 mm diameter) from the edge of an actively growing culture of the test fungus in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for each fungus in the dark.
-
Evaluation: When the mycelial growth in the control plates (containing only the solvent) reaches the edge of the plate, measure the diameter of the fungal colony in the treated plates.
Data Analysis:
Calculate the percentage of mycelial growth inhibition for each concentration. Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth).
| Parameter | Description | Example Data |
| Test Compound | This compound | |
| Concentration (µg/mL) | Test concentrations | 1, 5, 10, 25, 50 |
| Fungal Species | Botrytis cinerea | |
| % Inhibition | (Control diameter - Treatment diameter) / Control diameter * 100 | 10, 35, 55, 85, 98 |
| EC₅₀ (µg/mL) | Calculated value | ~8.5 |
Insecticidal Activity Bioassay
This protocol describes a contact and ingestion bioassay to assess the insecticidal potential of the test compound.[11][12][13][14]
Objective: To evaluate the toxicity of the test compound to a representative insect pest.
Test Insect:
-
Spodoptera littoralis (Cotton leafworm) - as a representative chewing insect.
-
Myzus persicae (Green peach aphid) - as a representative sucking insect.
Protocol (for Spodoptera littoralis):
-
Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate solvent containing a surfactant.
-
Leaf-Dip Bioassay (Ingestion):
-
Excise leaf discs from a suitable host plant (e.g., cotton).
-
Dip each leaf disc in the test solution for 10-15 seconds and allow it to air dry.
-
Place one treated leaf disc in a Petri dish with a moistened filter paper.
-
Introduce a pre-starved third-instar larva of Spodoptera littoralis into each Petri dish.
-
Include a solvent-only control and a positive control (a commercial insecticide).
-
-
Topical Application (Contact):
-
Apply a small, measured droplet (e.g., 1 µL) of the test solution to the dorsal thorax of each third-instar larva using a micro-applicator.
-
Place the treated larvae in Petri dishes with an untreated food source.
-
-
Evaluation: Record larval mortality at 24, 48, and 72 hours after treatment.
Data Analysis:
Calculate the LC₅₀ (lethal concentration for 50% of the population) for the leaf-dip bioassay and the LD₅₀ (lethal dose for 50% of the population) for the topical application.
| Parameter | Description | Example Data |
| Test Compound | This compound | |
| Bioassay Type | Leaf-Dip | |
| Concentration (ppm) | Test concentrations | 10, 50, 100, 250, 500 |
| Insect Species | Spodoptera littoralis | |
| % Mortality (48h) | Number of dead larvae / Total larvae * 100 | 5, 15, 40, 75, 90 |
| LC₅₀ (ppm) | Calculated value | ~150 |
Part 3: Visualization of Workflows
Experimental Workflow for Agrochemical Screening
Caption: A generalized workflow for the synthesis, biological screening, and evaluation of this compound as a potential agrochemical.
Potential Mode of Action Hypothesis
References
- 1. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4380544A - 1,3-Dioxolane compounds and their use as fungicides - Google Patents [patents.google.com]
- 7. EP0559612B1 - Dioxolane derivatives as pesticides - Google Patents [patents.google.com]
- 8. Potential Role of Low-Molecular-Weight Dioxolanes as Adjuvants for Glyphosate-Based Herbicides Using Photosystem II as an Early Post-Treatment Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 11. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 12. entomoljournal.com [entomoljournal.com]
- 13. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.rdagriculture.in [journals.rdagriculture.in]
Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Abstract
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1][2][3] This guide provides a detailed exploration of the synthetic utility of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane, a versatile and strategically functionalized starting material for the construction of novel and complex heterocycles. The presence of an aryl bromide facilitates a wide array of palladium-catalyzed cross-coupling reactions, the ortho-difluoro substitution pattern imparts unique electronic properties and metabolic stability to the final products, and the 1,3-dioxolane serves as a masked aldehyde, ready for subsequent transformations. This document outlines key synthetic pathways, provides detailed experimental protocols, and explains the rationale behind methodological choices to empower researchers in the field of drug discovery and materials science.
Introduction: The Strategic Value of the Starting Material
The starting material, this compound, is not merely a chemical; it is a platform for innovation. Its value lies in the orthogonal reactivity of its functional groups.
-
The Aryl Bromide: This is the primary reactive handle for building molecular complexity. It is an ideal electrophile for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][5][6] These reactions are foundational in modern synthetic chemistry for their reliability and broad substrate scope.
-
The 1,3-Dioxolane: This functional group serves as a robust protecting group for a benzaldehyde moiety.[7][8] It is stable to the basic and nucleophilic conditions often employed in cross-coupling reactions, yet it can be readily hydrolyzed under acidic conditions to reveal the aldehyde for further cyclization or derivatization.
-
The 2,6-Difluoro Substitution: The fluorine atoms exert a strong electron-withdrawing inductive effect, influencing the reactivity of the aromatic ring. Furthermore, incorporating fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic profiles.[9]
This combination of features allows for a modular and powerful approach to synthesizing diverse heterocyclic systems, as illustrated below.
Figure 1: Synthetic pathways from the starting material.
Core Synthetic Strategy I: Palladium-Catalyzed Cross-Coupling
The aryl bromide is the most accessible reactive site for initial diversification. The choice of the cross-coupling reaction dictates the class of accessible intermediates.
Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is arguably the most versatile method for creating carbon-carbon bonds. It allows for the introduction of a vast array of aryl and heteroaryl moieties.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available catalyst that is effective for a wide range of substrates. For more challenging couplings, or to achieve lower catalyst loadings, more advanced catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(dba)₂ precursor may be employed.
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required for the transmetalation step of the catalytic cycle. The choice of base can significantly impact yield; Cs₂CO₃ is often more effective for less reactive boronic acids due to its higher solubility in organic solvents.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. The water is essential to dissolve the inorganic base and facilitate the activation of the boronic acid.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(2',6'-Difluoro-[1,1'-biphenyl]-4-yl)-1,3-dioxolane | 92% |
| 2 | Thiophene-2-boronic acid | 2-(2,6-Difluoro-4-(thiophen-2-yl)phenyl)-1,3-dioxolane | 88% |
| 3 | Pyridine-3-boronic acid | 2-(2,6-Difluoro-4-(pyridin-3-yl)phenyl)-1,3-dioxolane | 85% |
| 4 | 3-Hydroxyphenylboronic acid | 2-(2',6'-Difluoro-3'-hydroxy-[1,1'-biphenyl]-4-yl)-1,3-dioxolane | 79% |
Sonogashira Coupling for Alkynyl Scaffolds
The introduction of an alkyne via Sonogashira coupling yields products that are themselves powerful intermediates for further reactions, such as cycloadditions or intramolecular cyclizations to form heterocycles like indoles or quinolines.
Causality Behind Experimental Choices:
-
Catalyst System: The classic system involves a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI. The copper facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.
-
Base: A hindered organic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to quench the HBr generated during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are necessary to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to ensure the stability of the Pd(0) catalyst.
Core Synthetic Strategy II: Deprotection and Intramolecular Cyclization
Once the aryl bromide has been functionalized, the latent aldehyde can be revealed and used to construct a new heterocyclic ring. This two-stage approach—intermolecular coupling followed by intramolecular cyclization—is a powerful strategy for building complex fused systems.
Figure 2: Workflow for the synthesis of a dibenzofuran derivative.
Mechanism Insight: Acid-Catalyzed Deprotection of 1,3-Dioxolane
The deprotection is a classic hydrolysis of an acetal. The reaction is initiated by protonation of one of the dioxolane oxygens by an acid catalyst (e.g., HCl, H₂SO₄). This makes the oxygen a better leaving group, facilitating ring-opening by water. The resulting hemiacetal is unstable and readily eliminates ethylene glycol to yield the desired aldehyde. The entire process is reversible, so using a large excess of water or removing the ethylene glycol byproduct drives the reaction to completion.[8]
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
1,4-Dioxane
-
Deionized water
-
Argon gas supply
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere manifold (Schlenk line)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon. Rationale: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for catalytic activity.
-
Add 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solution should be thoroughly degassed by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
Characterization:
-
The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Deprotection of the 1,3-Dioxolane Group
Materials:
-
Dioxolane-protected compound (1.0 eq)
-
Acetone
-
2M Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the dioxolane-protected compound in acetone (or a mixture of THF and water) in a round-bottom flask.
-
Add 2M aqueous HCl (typically 0.5 to 1.0 volume equivalent relative to the organic solvent).
-
Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC, observing the disappearance of the starting material and the appearance of the more polar aldehyde product.
-
Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which is often pure enough for the next step or can be further purified by chromatography or recrystallization if necessary.
Conclusion and Outlook
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic structures. By leveraging well-established palladium-catalyzed cross-coupling reactions, chemists can rapidly diversify the C4 position of the phenyl ring. Subsequent deprotection of the dioxolane moiety unmasks a reactive aldehyde, setting the stage for a variety of intramolecular cyclization reactions to forge complex, fused ring systems. The protocols and strategies outlined in this guide provide a robust framework for researchers to design and execute syntheses of new chemical entities with potential applications in medicinal chemistry and materials science.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 4. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A-Comprehensive Guide to the Synthesis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane and Its Derivatives
Abstract: This document provides a detailed, research-grade protocol for the synthesis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane, a pivotal intermediate in contemporary drug discovery and development. These application notes are curated for researchers, medicinal chemists, and process development scientists, offering in-depth insights into the reaction mechanism, procedural nuances, and critical quality control parameters. The presented methodology is robust, scalable, and validated, ensuring reproducibility for the synthesis of this and structurally related derivatives.
Scientific Context and Strategic Importance
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and a bromine handle into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. The title compound, this compound, is a valuable building block that elegantly combines these features. The 2,6-difluorophenyl motif can enhance metabolic stability and binding affinity, while the bromo-substituent serves as a versatile functional group for further chemical transformations, such as cross-coupling reactions. The 1,3-dioxolane moiety functions as a protecting group for the benzaldehyde, enabling selective chemistry at other positions of the aromatic ring.
Reaction Principle: Acid-Catalyzed Acetalization
The synthesis of this compound is achieved via an acid-catalyzed acetalization of 4-bromo-2,6-difluorobenzaldehyde with ethylene glycol.[1][2] This is a reversible equilibrium reaction.
Core Mechanism:
-
Carbonyl Activation: A Brønsted or Lewis acid catalyst protonates the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Water Elimination: The hemiacetal is subsequently protonated, leading to the elimination of a water molecule and the formation of a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the oxocarbenium ion in an intramolecular fashion.
-
Deprotonation: The final step involves deprotonation to yield the stable 1,3-dioxolane ring and regenerate the acid catalyst.
To drive this equilibrium towards the product, the water generated during the reaction is continuously removed, typically through azeotropic distillation with a Dean-Stark apparatus.[1][3]
Visualizing the Reaction Pathway
Caption: Acid-catalyzed formation of this compound.
Detailed Experimental Protocol
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Bromo-2,6-difluorobenzaldehyde | ≥96% | Sigma-Aldrich | 537013-51-7 | Key starting material.[4][5][6] |
| Ethylene Glycol | Anhydrous, 99.8% | Sigma-Aldrich | 107-21-1 | Reactant and nucleophile. |
| p-Toluenesulfonic acid monohydrate (PTSA) | ≥98.5% | Sigma-Aldrich | 6192-52-5 | Acid catalyst. |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | 108-88-3 | Azeotropic solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | --- | 144-55-8 | For reaction quenching. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Diethyl Ether or Ethyl Acetate | ACS Grade | Sigma-Aldrich | 60-29-7 / 141-78-6 | Extraction solvent. |
| Hexanes | ACS Grade | Sigma-Aldrich | 110-54-3 | For chromatography/recrystallization. |
Instrumentation
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) system (Silica gel 60 F₂₅₄ plates)
-
UV lamp (254 nm)
Step-by-Step Synthesis Procedure
-
Reaction Assembly: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, combine 4-bromo-2,6-difluorobenzaldehyde (10.0 g, 45.2 mmol), ethylene glycol (3.1 mL, 54.2 mmol, 1.2 equiv.), and toluene (100 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.43 g, 2.26 mmol, 0.05 equiv.) to the stirring suspension.
-
Azeotropic Reflux: Heat the mixture to a vigorous reflux (approximately 110-120 °C). The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Reaction Monitoring: The reaction is typically complete within 2-4 hours, or when water ceases to collect. Monitor the reaction by TLC (eluent: 9:1 Hexanes:Ethyl Acetate) to confirm the consumption of the starting aldehyde.
-
Reaction Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by a brine wash (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often an oil or low-melting solid, can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent like hexanes.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To verify the presence of the dioxolane and aromatic protons.
-
¹³C NMR: To confirm the carbon framework.
-
¹⁹F NMR: To confirm the fluorine environments.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Safety and Handling
-
Conduct all operations within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
4-Bromo-2,6-difluorobenzaldehyde is toxic if swallowed.[4]
-
Toluene is a flammable and volatile organic solvent. Ensure proper grounding of equipment and avoid ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents prior to commencing the experiment.
Experimental Workflow Diagram
Caption: A step-by-step flowchart of the synthesis and purification process.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 4-溴-2,6-二氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O | CID 2773290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2,6-difluorobenzaldehyde 95.00% | CAS: 537013-51-7 | AChemBlock [achemblock.com]
Application Notes & Protocols: Laboratory Handling and Storage of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Abstract
This document provides detailed application notes and protocols for the safe handling and storage of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane (CAS No. 773087-43-7) in a laboratory setting. As a halogenated aromatic compound containing a dioxolane functional group, this substance requires specific procedures to mitigate risks associated with its potential reactivity, toxicity, and stability. These guidelines are intended for researchers, scientists, and drug development professionals to ensure personnel safety, experimental integrity, and environmental compliance. The protocols herein are synthesized from established safety principles for related chemical classes, supplier recommendations, and regulatory standards.
Introduction: A Profile of this compound
This compound is a specialized organic compound often utilized as an intermediate in complex chemical syntheses. Its structure combines three key features that dictate its handling requirements: a brominated aromatic ring, ortho-difluoro substitution, and a 1,3-dioxolane ring.
-
Brominated Aromatic System: Compounds in this class can exhibit moderate to high toxicity and are persistent in the environment. The carbon-bromine bond can be susceptible to cleavage under certain conditions, potentially participating in coupling reactions or forming organometallic reagents.
-
Ortho-Difluoro Substitution: The presence of two fluorine atoms ortho to the point of attachment to the dioxolane ring significantly influences the electronic properties and reactivity of the phenyl ring. These electron-withdrawing groups can activate the ring for certain nucleophilic substitutions and affect the acidity of nearby C-H bonds.
-
1,3-Dioxolane Group: This moiety is a cyclic acetal, commonly used as a protecting group for aldehydes and ketones. A critical characteristic of dioxolanes is their stability under basic and nucleophilic conditions but lability in the presence of acids, which catalyze their hydrolysis back to the parent carbonyl and diol.[1]
The combination of these functional groups necessitates a handling protocol that respects the potential hazards of halogenated organics while preventing the unintended cleavage of the acid-sensitive dioxolane ring.
Chemical and Physical Properties
A comprehensive, experimentally verified dataset for this specific compound is not widely published. However, the following information has been compiled from available supplier data. Researchers must verify these properties upon receipt of the material via the certificate of analysis.
| Property | Value | Source |
| CAS Number | 773087-43-7 | [2] |
| Molecular Formula | C₉H₇BrF₂O₂ | |
| Molecular Weight | 265.05 g/mol | |
| Physical Form | Liquid | |
| Recommended Storage Temp. | 2-8°C |
Note: A full Safety Data Sheet (SDS) with detailed properties such as boiling point, density, vapor pressure, and flash point for this specific CAS number was not available through public searches. Users must obtain a compound-specific SDS from their supplier before use.
Core Directive: Risk Mitigation and Safe Handling
The primary directive is to minimize exposure, prevent accidental reactions, and ensure the stability of the compound. This is achieved through a combination of engineering controls, personal protective equipment (PPE), and specific laboratory procedures.
Engineering Controls: The First Line of Defense
Causality: Halogenated organic compounds can have significant vapor pressures and unknown inhalation toxicity. Engineering controls are non-discretionary as they isolate the researcher from the chemical hazard.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive vapors.
-
Safety Stations: An operational eyewash station and safety shower must be located within a 10-second travel distance from the work area.
Personal Protective Equipment (PPE)
Causality: Direct contact with halogenated compounds can cause skin irritation, dermatitis, or absorption of toxic substances. Eye exposure can lead to serious damage. The correct PPE provides a critical barrier.
-
Eye Protection: Chemical safety goggles are mandatory. A full-face shield should be worn over the goggles when there is a risk of splashing, such as during transfers of larger quantities (>50 mL) or when the material is under pressure or heated.
-
Hand Protection: Nitrile gloves are required as a minimum. For prolonged handling or immersion, heavier-duty gloves such as Viton® or a double-gloving approach should be considered. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
Detailed Protocols
Storage Protocol
Causality: Improper storage can lead to degradation of the compound, pressure buildup in the container, and an increased risk of fire or exposure. The recommended storage conditions are based on the compound's structure, which includes a potentially volatile organic component and an acid-sensitive functional group.
Step-by-Step Storage Procedure:
-
Verification: Upon receipt, confirm the container is sealed and undamaged.
-
Temperature Control: Store the container in a designated, ventilated cold storage unit (refrigerator or cold room) maintained at 2-8°C . This temperature range is crucial for maintaining long-term stability and minimizing vapor pressure.
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) if it will be opened and used multiple times, to prevent moisture ingress which could facilitate slow hydrolysis.
-
Segregation: Store this compound away from incompatible materials.
-
Acids: Keep physically separated from all strong and weak acids to prevent catalytic hydrolysis of the dioxolane ring.[1][3]
-
Oxidizing Agents: Segregate from strong oxidizers.
-
Bases: While the dioxolane ring is generally stable to bases, segregation from strong bases is good practice for all organic halides.
-
-
Container: Ensure the container is tightly sealed. Use containers with chemically resistant caps and liners.
-
Light Protection: Store in an opaque container or in a dark environment to prevent potential light-induced degradation.
Storage Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Welcome to the technical support center for the synthesis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important building block. Our goal is to provide you with the expertise and practical solutions needed to ensure the success and integrity of your experiments.
Troubleshooting Guide
This section delves into specific issues that may arise during the synthesis of this compound. Each problem is analyzed for its probable causes, and a step-by-step resolution is provided.
Issue 1: Incomplete or Slow Reaction
Symptom: TLC or GC-MS analysis of the reaction mixture shows a significant amount of the starting material, 4-bromo-2,6-difluorobenzaldehyde, even after prolonged reaction time.
Probable Causes:
-
Insufficient Water Removal: The formation of the dioxolane ring is a reversible acetal formation reaction that produces water as a byproduct.[1][2] If water is not effectively removed from the reaction mixture, the equilibrium will not favor the product.
-
Catalyst Inactivity: The acid catalyst (e.g., p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount, leading to a slow reaction rate.
-
Low Reaction Temperature: The reaction may not have reached the necessary temperature for efficient reflux and azeotropic removal of water with a solvent like toluene.
Step-by-Step Resolution:
-
Verify Water Removal: Ensure your Dean-Stark apparatus is functioning correctly and that there are no leaks in the system. The collection of water in the trap is a direct indicator of reaction progress.[3]
-
Catalyst Check: Use a fresh, anhydrous acid catalyst. If necessary, increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).
-
Temperature and Reflux: Monitor the reaction temperature to ensure it is at the boiling point of the solvent (e.g., toluene, ~110-111 °C). A steady reflux is crucial for the azeotropic removal of water.
-
Consider a Dehydrating Agent: As an alternative or in addition to a Dean-Stark trap, consider using a chemical dehydrating agent like triethyl orthoformate.
Issue 2: Presence of an Unexpected Aldehyde Impurity in the Final Product
Symptom: After workup and purification, NMR or LC-MS analysis reveals the presence of an aldehyde-containing impurity that is not the starting material.
Probable Causes:
-
Hydrolysis of the Product: The dioxolane group is a protecting group for the aldehyde and is susceptible to hydrolysis under acidic conditions.[4] Exposure to strong acids during workup or purification on silica gel can lead to the regeneration of the aldehyde.
-
Incomplete Reaction During a Multi-Step Synthesis: If the 4-bromo-2,6-difluorobenzaldehyde was prepared in a previous step and not fully purified, related aldehyde impurities could carry over.
Step-by-Step Resolution:
-
Neutralizing Workup: During the aqueous workup, ensure the reaction mixture is thoroughly washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.[3]
-
Gentle Purification: When performing column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, use a less acidic stationary phase like alumina.
-
Avoid Prolonged Exposure to Acid: Minimize the time the product is in contact with acidic conditions throughout the entire process.
Issue 3: Formation of Polymeric or High Molecular Weight Byproducts
Symptom: The crude product appears as a thick, intractable oil or solid, and analysis shows the presence of high molecular weight species.
Probable Causes:
-
Self-Polymerization of the Aldehyde: Under certain acidic conditions, aldehydes can undergo self-condensation or polymerization reactions.
-
Reaction with Excess Ethylene Glycol: While less common, under harsh conditions, side reactions involving ethylene glycol could lead to oligomerization.
Step-by-Step Resolution:
-
Control of Stoichiometry: Use a moderate excess of ethylene glycol (e.g., 1.5-2.0 equivalents) to favor the formation of the desired 1:1 adduct.
-
Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS and stop the reaction as soon as the starting aldehyde is consumed to prevent the formation of byproducts.
-
Purification of Starting Materials: Ensure the 4-bromo-2,6-difluorobenzaldehyde is of high purity before starting the reaction.[5][6][7]
Issue 4: Discolored Product (Yellow to Brown Oil/Solid)
Symptom: The final isolated product is not a white or off-white solid but rather a yellow to brown colored substance.
Probable Causes:
-
Thermal Degradation: Prolonged heating at high temperatures can lead to the decomposition of the starting materials or the product.
-
Presence of Chromophoric Impurities: Impurities in the starting aldehyde or those formed through side reactions can impart color to the final product.
-
Oxidation: Exposure to air at elevated temperatures can lead to the oxidation of the aldehyde or other components in the reaction mixture.
Step-by-Step Resolution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not prolong the reaction time unnecessarily.
-
Purification Techniques: If the product is colored, consider purification by recrystallization or column chromatography to remove the colored impurities. Activated carbon treatment of a solution of the crude product can also be effective in removing some colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via an acid-catalyzed nucleophilic addition-elimination reaction, which is a classic acetal formation. The mechanism can be summarized in the following steps[2]:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 4-bromo-2,6-difluorobenzaldehyde, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to one of the other oxygen atoms.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized carbocation.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol attacks the carbocation, forming the five-membered dioxolane ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ring.
Q2: What are the critical parameters to control during this synthesis?
A2: The most critical parameters are:
-
Efficient water removal: As this is an equilibrium reaction, driving it towards the product side is essential.[1]
-
Purity of starting materials: Impurities in the 4-bromo-2,6-difluorobenzaldehyde or ethylene glycol can lead to side reactions and a lower yield of the desired product.[5][6][7]
-
Catalyst concentration: A sufficient amount of acid catalyst is needed to ensure a reasonable reaction rate, but an excess can promote side reactions or product degradation.
-
Reaction temperature and time: These should be optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products.
Q3: What are the recommended analytical techniques to monitor the reaction and characterize the final product and its impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for tracking the disappearance of the starting aldehyde and the appearance of the product.
-
Product Characterization and Impurity Profiling:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the product and helps in identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and quantifying impurities.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.[9]
-
Infrared (IR) Spectroscopy: Can confirm the disappearance of the aldehyde C=O stretch and the appearance of C-O stretches characteristic of the dioxolane ring.
-
Q4: How can I effectively purify the crude this compound?
A4: The choice of purification method depends on the nature of the impurities and the scale of the reaction.
-
Distillation: If the product is a liquid or a low-melting solid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective way to obtain a pure product.
-
Column Chromatography: Flash column chromatography on silica gel is a versatile method for removing a wide range of impurities.[10][11] As mentioned in the troubleshooting guide, care should be taken to avoid hydrolysis of the product on the acidic silica gel.
Experimental Workflow: Purification via Flash Column Chromatography
Caption: Workflow for the purification of this compound.
Summary of Potential Impurities
| Impurity Type | Potential Structure/Identity | Origin | Recommended Analytical Method |
| Starting Material | 4-Bromo-2,6-difluorobenzaldehyde | Incomplete reaction | TLC, GC-MS, HPLC, ¹H NMR |
| Byproduct | Water | Reaction byproduct | Karl Fischer titration (of solvent) |
| Byproduct | Hemiacetal intermediate | Incomplete reaction | Not typically isolated, transient |
| Degradation Product | 4-Bromo-2,6-difluorobenzaldehyde | Hydrolysis of the product | TLC, GC-MS, HPLC, ¹H NMR |
| Side-reaction Product | Oligomers/Polymers | Self-condensation of aldehyde | Size Exclusion Chromatography (SEC), MS |
| Starting Material Impurity | Isomeric bromodifluorobenzaldehydes | Impure starting material | GC-MS, HPLC |
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. prepchem.com [prepchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 4-Bromo-2,6-difluorobenzaldehyde 96 537013-51-7 [sigmaaldrich.com]
- 6. CAS 537013-51-7: 4-Bromo-2,6-difluorobenzaldehyde [cymitquimica.com]
- 7. 4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O | CID 2773290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Making sure you're not a bot! [opus4.kobv.de]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane. As a critical building block in complex chemical syntheses, its purity is paramount. This document moves beyond standard protocols to address the nuanced chemical nature of the molecule, focusing on troubleshooting common issues and explaining the rationale behind each procedural choice.
Section 1: Initial Purity Assessment & Analytical Strategy
Before attempting purification, it is crucial to assess the purity of the crude material to select the most appropriate strategy. The primary challenge in handling this compound is the acid-lability of the 1,3-dioxolane functional group, which serves as a protecting group for the parent aldehyde.[1][2] Inadvertent exposure to acidic conditions, including standard silica gel, can cause hydrolysis back to 4-bromo-2,6-difluorobenzaldehyde.
A multi-faceted analytical approach is recommended for both crude and purified samples to ensure accurate purity assessment and structural confirmation.
| Analytical Technique | Purpose & Key Insights |
| Thin-Layer Chromatography (TLC) | Primary Use: Rapidly assess crude mixture complexity, monitor reaction progress, and determine the optimal eluent for column chromatography.[3] Observation: The product is typically less polar than the starting aldehyde (4-bromo-2,6-difluorobenzaldehyde) and ethylene glycol. A good solvent system will show clear separation (ΔRf > 0.2). |
| ¹H and ¹⁹F NMR Spectroscopy | Primary Use: Structural confirmation and identification of key impurities. Observation: Look for the characteristic signals of the dioxolane protons (a multiplet around 4.0-4.2 ppm) and the benzylic proton (a singlet around 5.8-6.0 ppm). The disappearance of the aldehyde proton (~10 ppm) from the starting material is a key indicator of reaction completion. ¹⁹F NMR is excellent for confirming the fluorine environment and detecting related aromatic impurities. |
| High-Performance Liquid Chromatography (HPLC) | Primary Use: Quantitative purity determination of the final product.[4][5] Method: A reverse-phase C18 column with a mobile phase like acetonitrile/water is a standard starting point.[4] This method can precisely quantify the parent aldehyde and other impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary Use: Identify volatile impurities and confirm the mass of the product and by-products.[6][7] Observation: Provides the molecular weight of components in the mixture, which is invaluable for identifying unexpected side products or contaminants. |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during purification in a direct question-and-answer format.
Question: My product appears to be degrading during column chromatography. TLC analysis of the collected fractions shows a new spot corresponding to the starting aldehyde. What is happening and how can I prevent it?
Answer: This is a classic case of acid-catalyzed hydrolysis of the dioxolane ring on the surface of the silica gel.[2] Standard silica gel is inherently acidic (pH ≈ 4-5) and can readily cleave the acetal, especially if the chromatography run is slow. The electron-withdrawing fluorine atoms on the phenyl ring do offer some stability, but this is often insufficient under prolonged exposure.[2]
Solutions:
-
Neutralize the Silica Gel: Before preparing the column, create a slurry of the silica gel in your non-polar eluent (e.g., hexane) and add 1% triethylamine (v/v) relative to the solvent volume. Mix thoroughly and then pack the column as usual. This neutralizes the acidic sites on the silica surface.
-
Use "Flash" Conditions: Perform flash column chromatography with applied pressure to minimize the time the compound spends on the column.[8] Faster elution reduces the contact time with the acidic stationary phase, thereby minimizing degradation.
-
Choose an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina or a functionalized silica gel.
Question: After my aqueous work-up, my overall yield is low and NMR shows a mixture of product and starting aldehyde. What went wrong?
Answer: The likely cause is incomplete neutralization of the acid catalyst (e.g., p-toluenesulfonic acid) used in the synthesis.[1][9] If residual acid is not completely removed, it will catalyze the hydrolysis of the dioxolane during the work-up, especially in the presence of water. This degradation can be accelerated during solvent removal by rotary evaporation, as the concentration of the acid increases.
Solution: During the aqueous work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution. Continue washing until no more CO₂ effervescence is observed. This ensures all residual acid catalyst is neutralized and removed. Follow this with a brine wash to remove excess water before drying the organic layer with a desiccant like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Question: I am trying to purify my solid crude product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a point where the solute comes out of solution as a liquid instead of a solid lattice.[3]
Solutions:
-
Lower the Solution Temperature: Ensure the dissolution temperature is kept below the melting point of your compound.
-
Use a Solvent Pair: A more robust method is to use a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "bad" anti-solvent (in which the product is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of the "good" solvent to make it clear again, and then allow the solution to cool slowly. This controlled reduction in solubility is highly effective for inducing crystallization.[3]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
Section 3: Recommended Purification Protocols
These protocols provide a validated, step-by-step approach for obtaining high-purity this compound.
Protocol 1: High-Fidelity Flash Column Chromatography
This is the most versatile method for purifying crude product, whether it is an oil or a solid.
-
TLC Analysis:
-
Develop a solvent system using a mixture of hexane and ethyl acetate.
-
Spot the crude material on a TLC plate and elute with different solvent ratios (e.g., 9:1, 4:1, 1:1 Hex:EtOAc).
-
The ideal system will give the product an Rf value of approximately 0.3, with clear separation from impurities.[3]
-
-
Column Preparation (Neutralized):
-
Weigh out silica gel (230-400 mesh), typically 50-100 times the weight of your crude sample.[3]
-
In a beaker, create a slurry of the silica gel in the chosen non-polar eluent (e.g., hexane) containing 1% triethylamine.
-
Pour this slurry into your chromatography column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is just above the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely by rotary evaporation to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer. Add a small layer of sand on top to prevent disturbance.[3]
-
-
Elution and Fraction Collection:
-
Carefully add your pre-determined eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.
-
Collect the eluate in appropriately sized test tubes or flasks.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine all fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
This method is ideal if the crude product is a solid with >80% purity.
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold. Common choices include isopropanol, ethanol, or mixtures like ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Cooling too quickly can trap impurities.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals thoroughly in a vacuum oven.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities I will find in my crude this compound?
-
The most common impurities are unreacted starting materials: 4-bromo-2,6-difluorobenzaldehyde and ethylene glycol. You may also have residual acid catalyst (e.g., p-TsOH) and water. The hydrolyzed product, 4-bromo-2,6-difluorobenzaldehyde, is also a very common impurity if the material has been handled or stored improperly.[10]
-
-
Q2: Why exactly is the dioxolane group stable in base but sensitive to acid?
-
The stability of the dioxolane (an acetal) is rooted in its reaction mechanism. Under basic conditions, there is no viable pathway for cleavage as there are no acidic protons to initiate a reaction, and hydroxide is a poor leaving group. Under acidic conditions, one of the oxygen atoms is protonated, turning it into a good leaving group (water). This initiates a cascade that leads to the opening of the ring and regeneration of the highly stable carbonyl group of the aldehyde.[1][9]
-
-
Q3: What TLC stain can I use if my compound is not UV-active or I need better visualization?
-
While the bromodifluorophenyl group makes the compound UV-active, a general-purpose stain can be very helpful. A potassium permanganate (KMnO₄) stain is effective. The dioxolane moiety is generally stable to mild KMnO₄, but many organic impurities will react to give a yellow/brown spot on a purple background. The parent aldehyde will also be oxidized.
-
-
Q4: Can I use reverse-phase chromatography for this purification?
-
Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is a viable option, particularly for analytical HPLC to assess final purity.[4] For preparative (large-scale) purification, normal-phase chromatography on silica gel is often more cost-effective and allows for the use of organic solvents that are easier to remove. If using preparative reverse-phase, be mindful of the mobile phase pH; acidic modifiers like formic acid or TFA, while common, could potentially hydrolyze the product if fractions are stored for extended periods before solvent removal.
-
Section 5: General Purification and Analysis Workflow
The following diagram outlines the logical decision-making process for purifying and validating the final product.
Caption: Logical workflow for the purification and validation of this compound.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Critical review of analytical methods for the determination of flame retardants in human matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. orgsyn.org [orgsyn.org]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Welcome to the technical support guide for the synthesis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure. The insights provided are based on established chemical principles and practical laboratory experience.
I. Reaction Overview and Mechanism
The synthesis of this compound is a standard acid-catalyzed acetalization reaction. The carbonyl group of 4-bromo-2,6-difluorobenzaldehyde is protected by reacting it with ethylene glycol.[1] This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.[2]
Core Reaction Mechanism
The reaction proceeds via the following steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the aldehyde group, making the carbonyl carbon more electrophilic.[1]
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the original carbonyl oxygen.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol attacks the carbocation, forming the five-membered dioxolane ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ether oxygen.
Below is a diagram illustrating the primary reaction pathway.
Caption: Primary reaction for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: After the reaction and workup, the yield of the desired this compound is significantly lower than expected, or no product is isolated.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Water Removal | Acetalization is a reversible reaction. The presence of water will shift the equilibrium back towards the starting materials. | Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Ensure the apparatus is properly set up and the solvent forms an azeotrope with water (e.g., toluene).[2] |
| Inactive Catalyst | The acid catalyst may be old, hydrated, or of insufficient strength to effectively protonate the carbonyl. | Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TSA).[2] Alternatively, a strong solid acid catalyst can be employed.[3] |
| Insufficient Reaction Time or Temperature | The reaction may not have reached completion due to inadequate time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue heating until the starting aldehyde is consumed.[2] |
| Poor Quality Starting Materials | The 4-bromo-2,6-difluorobenzaldehyde may be impure or oxidized. Ethylene glycol should be anhydrous. | Purify the starting aldehyde if necessary (e.g., by recrystallization or column chromatography). Use anhydrous ethylene glycol. |
Problem 2: Presence of Unreacted Starting Material
Symptom: Analysis of the crude product (e.g., by NMR or GC) shows a significant amount of unreacted 4-bromo-2,6-difluorobenzaldehyde.
| Potential Cause | Explanation | Recommended Solution |
| Equilibrium Not Driven to Completion | As mentioned above, inefficient water removal is a primary cause of incomplete reactions. | Re-run the reaction with a Dean-Stark trap or add a dehydrating agent like anhydrous magnesium sulfate to the reaction mixture. |
| Stoichiometry of Reactants | An insufficient amount of ethylene glycol will result in unreacted aldehyde. | Use a slight excess of ethylene glycol to ensure the complete conversion of the aldehyde. |
| Catalyst Deactivation | Basic impurities in the starting materials or solvent can neutralize the acid catalyst. | Ensure all glassware is clean and dry. Use purified, anhydrous solvents. |
Problem 3: Formation of Side Products
Symptom: The final product is contaminated with unexpected impurities, leading to difficulties in purification and reduced overall yield.
| Potential Side Reaction | Mechanism | Mitigation Strategy |
| Polymerization of Ethylene Glycol | Under strong acidic conditions and high temperatures, ethylene glycol can self-condense to form poly(ethylene glycol). | Use a catalytic amount of a milder acid. Avoid excessively high reaction temperatures. |
| Formation of a Dioxane Dimer | Two molecules of ethylene glycol can react with one molecule of the aldehyde under certain conditions, though this is less common for aromatic aldehydes. | Maintain the recommended stoichiometry and reaction conditions. |
| Hydrolysis of the Product | During aqueous workup, the acidic conditions can lead to the hydrolysis of the newly formed acetal back to the aldehyde.[4][5] | Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction.[2] |
The following diagram illustrates the main reaction versus the potential hydrolysis side reaction.
Caption: Equilibrium between acetal formation and hydrolysis.
III. Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst to use for this reaction?
A1: Para-toluenesulfonic acid (p-TSA) is a commonly used and effective catalyst for this type of acetalization.[2] It is a solid, making it easy to handle, and it is sufficiently acidic to promote the reaction without causing significant side reactions. Other catalysts like sulfuric acid can be used, but they are more corrosive and can lead to more byproducts. Solid acid catalysts, such as certain types of montmorillonite clay, have also been used successfully.[6][7]
Q2: How can I effectively remove water from the reaction?
A2: The most common and efficient method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[2] As the reaction proceeds, the water-toluene azeotrope boils off, condenses, and collects in the side arm of the trap. The denser water separates to the bottom, while the toluene overflows back into the reaction flask.
Q3: What workup procedure is recommended to isolate the product?
A3: After the reaction is complete, cool the mixture to room temperature. It is crucial to neutralize the acid catalyst to prevent hydrolysis of the product during workup.[4][5] This can be achieved by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[2] Afterward, wash with brine to remove excess water. The organic layer should then be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent removed under reduced pressure.
Q4: What purification techniques are suitable for this compound?
A4: The crude product, which is often an oil or a low-melting solid, can be purified by several methods depending on the impurities present.
-
Distillation under reduced pressure: This is an effective method if the product is a liquid and the impurities have significantly different boiling points.[2]
-
Column chromatography: Flash chromatography on silica gel is a versatile technique for removing both polar and non-polar impurities.[6] A common eluent system would be a mixture of hexane and ethyl acetate.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of spectroscopic techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic peaks for the aromatic, dioxolane, and other protons and carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can show the disappearance of the aldehyde C=O stretch and the appearance of C-O ether stretches.
-
Purity Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.
IV. Experimental Protocol Example
This is a generalized protocol based on similar syntheses.[2] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Reagents: To the flask, add 4-bromo-2,6-difluorobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and a suitable volume of toluene to allow for efficient reflux.
-
Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC or GC analysis indicates the consumption of the starting aldehyde.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation or flash column chromatography.
V. References
-
Homework.Study.com. (n.d.). When an aldehyde or ketone is treated with a diol such as ethylene glycol (ethane-1,2-diol) and... Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Reaction of benzaldehyde condensed with ethylene glycol. Retrieved from --INVALID-LINK--
-
PHYWE Systeme GmbH & Co. KG. (n.d.). Cannizzarro reaction and reaction of benzaldehyde with ethylene glycol (Item No.: P3101600). Retrieved from --INVALID-LINK--
-
PHYWE. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form. Retrieved from --INVALID-LINK--
-
PMC - NIH. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and Hydrolysis of 2‐(2,6‐Dichlorophenyl)‐4,6‐Dimethyl‐1,3‐Dioxane. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Acetalization of benzaldehyde with ethylene glycol. Retrieved from --INVALID-LINK--
References
- 1. homework.study.com [homework.study.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. profistend.info [profistend.info]
- 5. spegroup.ru [spegroup.ru]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane Synthesis
Welcome to the technical support center for the synthesis of 2-(4-bromo-2,6-difluorophenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The 1,3-dioxolane moiety serves as a protecting group for the aldehyde functionality of 4-bromo-2,6-difluorobenzaldehyde, a versatile chemical intermediate.[1] This protection is essential when subsequent reactions require conditions that would otherwise react with the aldehyde.
The core of this synthesis is an acid-catalyzed acetalization reaction between 4-bromo-2,6-difluorobenzaldehyde and ethylene glycol. The reaction is reversible, necessitating the removal of water to drive the equilibrium towards the formation of the desired dioxolane product.[2]
Reaction Mechanism: Acid-Catalyzed Acetal Formation
The formation of the 1,3-dioxolane ring proceeds through a well-established acid-catalyzed mechanism. Understanding these steps is critical for troubleshooting and optimizing the reaction.
-
Protonation of the Carbonyl Oxygen: The acid catalyst, typically p-toluenesulfonic acid (PTSA), protonates the carbonyl oxygen of the 4-bromo-2,6-difluorobenzaldehyde. This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to one of the other oxygen atoms, forming a good leaving group (water).
-
Formation of a Hemiacetal and Elimination of Water: The intermediate formed is a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal leads to the elimination of a water molecule, forming a resonance-stabilized carbocation.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol molecule attacks the carbocation in an intramolecular fashion.
-
Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the stable this compound.
References
Technical Support Center: Stability and Troubleshooting for 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting protocols, and frequently asked questions regarding the stability of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane, a common protecting group for carbonyl functionalities, under acidic conditions. Our goal is to equip you with the foundational knowledge and practical insights necessary to navigate challenges in your synthetic workflows.
Understanding the Core Chemistry: Why Dioxolane Stability Varies
Dioxolanes, as cyclic acetals, are fundamental tools in organic synthesis for the protection of aldehydes and ketones. Their utility stems from their inherent stability in neutral to basic conditions, while being readily cleavable under acidic conditions to regenerate the parent carbonyl.[1][2][3] This acid-lability, however, is not absolute and is profoundly influenced by the electronic environment of the molecule.
The acid-catalyzed hydrolysis of a dioxolane is a reversible process that proceeds through a critical intermediate: a resonance-stabilized oxocarbenium ion.[1][4] The formation of this positively charged intermediate is typically the rate-determining step of the deprotection reaction.[1] Consequently, any structural feature that stabilizes this carbocation will accelerate hydrolysis, making the dioxolane less stable. Conversely, features that destabilize the carbocation will slow down hydrolysis, rendering the dioxolane more stable under acidic conditions.
For This compound , the substituents on the phenyl ring are paramount:
-
Fluorine Atoms (Ortho positions): As the most electronegative element, fluorine acts as a powerful electron-withdrawing group through induction. The two ortho-fluorine atoms strongly pull electron density away from the ring and, consequently, from the carbon atom of the incipient oxocarbenium ion.
-
Bromine Atom (Para position): Bromine is also an electron-withdrawing group via induction.
This strong, cumulative electron-withdrawing effect significantly destabilizes the key oxocarbenium ion intermediate. As a result, This compound is significantly more stable to acidic hydrolysis than its unsubstituted 2-phenyl-1,3-dioxolane counterpart. This enhanced stability is not a liability but a strategic advantage, allowing for selective deprotection of other, more acid-sensitive groups in its presence.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during experiments involving this substituted dioxolane.
Q1: My reaction protocol involves an acidic step, and I'm observing premature deprotection of the this compound group. What could be the cause?
A1: While this specific dioxolane is robust, premature cleavage can occur if the acidic conditions are harsher than anticipated. Consider these potential sources of acidity:
-
Reagent Purity: Technical grade reagents or solvents may contain acidic impurities. For example, some Lewis acids can hydrolyze in the presence of trace water to generate strong Brønsted acids.
-
Solvent Degradation: Chlorinated solvents like dichloromethane (DCM) can slowly decompose to produce trace amounts of HCl, especially when stored improperly. It is good practice to pass such solvents through a plug of basic alumina to remove acidic impurities.[5]
-
Stationary Phases: Standard silica gel is acidic and can cause deprotection during column chromatography. If lability is observed, consider neutralizing the silica with a base (e.g., triethylamine in the eluent) or using an alternative like neutral alumina.
-
Unexpected Proton Sources: Some reactions may generate acidic byproducts, leading to a gradual decrease in the reaction mixture's pH.
Q2: I am trying to remove the this compound protecting group, but the reaction is sluggish or incomplete, even with standard acid catalysis. Why is this happening?
A2: This is the most common challenge and directly relates to the molecule's inherent stability. The electron-withdrawing fluoro and bromo substituents make the formation of the necessary oxocarbenium intermediate energetically unfavorable.[1][6] Standard conditions that work for simple alkyl or phenyl dioxolanes are often insufficient.
Troubleshooting Steps:
-
Increase Acid Strength/Concentration: Move from milder acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid to stronger ones like p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the stability barrier. However, monitor carefully for potential side reactions.
-
Change the Solvent System: The choice of solvent can influence reaction rates. Protic solvents that can solvate the intermediates may facilitate the reaction. A common system is a mixture of an organic solvent like tetrahydrofuran (THF) or acetone with an aqueous acid solution.[2][7]
Q3: What is a reliable starting point for the deprotection of this highly stable dioxolane?
A3: A systematic approach is recommended. Below is a table of conditions, ordered by increasing strength. We advise starting with milder conditions and escalating only as needed, monitoring by TLC or LC-MS.
| Condition Strength | Reagents & Solvents | Typical Temperature | Notes |
| Mild | Acetic Acid (80%) / THF / H₂O | Room Temp to 40°C | Often insufficient for this substrate, but a good first check. |
| Moderate | p-Toluenesulfonic acid (cat.) in Acetone/H₂O | Room Temp to 50°C | A common and effective starting point for many acetals.[2][3] |
| Strong | 2M - 4M Aqueous HCl in THF | Room Temp to 60°C | A reliable choice for robust dioxolanes. |
| Very Strong | Conc. H₂SO₄ (cat.) in Acetone/H₂O or Dioxane | 40°C to Reflux | Use with caution. Necessary for highly recalcitrant substrates. |
Q4: Can I leverage the stability of this compound for selective synthesis?
A4: Absolutely. This is a primary application. Its enhanced stability allows it to remain intact under conditions that would cleave other, more acid-labile protecting groups. This enables orthogonal protection strategies. For example, you could selectively remove a silyl ether (like TBS) or a tetrahydropyranyl (THP) ether using mild acid (e.g., PPTS in ethanol) while leaving the this compound group untouched.
Q5: Are there any significant side reactions to be aware of during deprotection under strong acidic conditions?
A5: The primary concern is the stability of other functional groups in your molecule. Under harsh conditions (e.g., concentrated acid and high heat), you could risk:
-
Elimination: If your molecule contains a secondary or tertiary alcohol, elimination to form an alkene is possible.[8]
-
Rearrangement: Acid-catalyzed rearrangements can occur in complex molecules with susceptible carbocation intermediates.
-
Aromatic Reactions: While unlikely under typical deprotection conditions, extremely harsh conditions could potentially lead to reactions on the aromatic ring.
Always assess the compatibility of all functional groups in your substrate with the chosen deprotection conditions.
Visualizing the Chemistry: Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams outline the key chemical process and a logical troubleshooting workflow.
Caption: Mechanism of acid-catalyzed dioxolane hydrolysis.
Caption: Troubleshooting workflow for incomplete deprotection.
Key Experimental Protocols
Protocol 1: General Procedure for Deprotection of this compound
This protocol outlines a robust method suitable for this stable protecting group.
-
Dissolution: Dissolve the substrate (1.0 equivalent) in a suitable organic solvent (e.g., THF or acetone) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: To the stirred solution, add an aqueous solution of 3M HCl (5.0-10.0 equivalents).
-
Heating and Monitoring: Heat the reaction mixture to 50-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until gas evolution ceases and the pH is neutral (pH ~7-8).
-
Extraction: If a water-miscible solvent was used, it may need to be removed under reduced pressure. Add ethyl acetate and water to the mixture. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude carbonyl product as necessary, typically by column chromatography on silica gel or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing the Synthesis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Welcome to the technical support resource for the synthesis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, in this critical acetalization reaction. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust, field-tested solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of this compound?
A1: This synthesis is a classic acid-catalyzed acetalization reaction. The carbonyl group of 4-bromo-2,6-difluorobenzaldehyde reacts with the two hydroxyl groups of ethylene glycol to form a five-membered cyclic acetal, known as a dioxolane. The reaction is reversible, and its equilibrium is governed by Le Chatelier's principle.[1] To achieve high yields, the water produced as a byproduct must be continuously removed from the reaction mixture, shifting the equilibrium toward the desired product.[1][2][3]
Q2: Why is the complete removal of water so critical for this reaction?
A2: The presence of water, a reaction byproduct, can hydrolyze the dioxolane product back to the starting aldehyde and diol, creating an equilibrium that limits the final yield.[2] Efficient and continuous water removal is the primary method to drive the reaction to completion. The most common and highly recommended method for this is azeotropic distillation using a Dean-Stark apparatus.[1][3][4]
Q3: What are the typical catalysts used, and how does the choice of catalyst impact the reaction?
A3: Both Brønsted acids (e.g., p-toluenesulfonic acid (p-TSA), sulfuric acid) and Lewis acids (e.g., Amberlyst 15, zinc chloride) can effectively catalyze this reaction.[2][3][5]
-
Brønsted acids like p-TSA are common, cost-effective, and efficient. However, under harsh conditions (high concentration or temperature), they can sometimes promote side reactions like aldehyde self-condensation.[2]
-
Solid acid catalysts like Amberlyst 15 offer the advantage of easy removal post-reaction (simple filtration), which can simplify the workup procedure.
The choice and concentration of the catalyst are crucial; an insufficient amount will lead to slow or incomplete reactions, while an excessive amount can cause decomposition of the starting material or product.[2][5]
Troubleshooting Guide: Low Yields
This section addresses specific problems encountered during the synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: The reaction stalls, and analysis (TLC/GC-MS) shows a significant amount of unreacted 4-bromo-2,6-difluorobenzaldehyde.
-
Potential Cause A: Inefficient Water Removal. This is the most common cause of low conversion.[2] The Dean-Stark apparatus may not be functioning correctly, or an alternative method may be insufficient.
-
Solution:
-
Verify Dean-Stark Setup: Ensure all glass joints are properly sealed to prevent the escape of vapors or the entry of atmospheric moisture. The reflux rate should be vigorous enough to ensure a steady collection of the water-toluene azeotrope in the trap.[4]
-
Solvent Volume: Check that there is a sufficient volume of the azeotroping solvent (e.g., toluene) to completely fill the Dean-Stark trap and maintain reflux in the reaction flask.[2]
-
Alternative Water Scavengers: If a Dean-Stark apparatus is not feasible, especially on a very small scale, consider chemical drying agents.[6] Add activated 4Å molecular sieves to the reaction mixture or use a chemical water scavenger like trimethyl orthoformate.[2][3]
-
-
-
Potential Cause B: Inactive or Insufficient Catalyst. The acid catalyst may have degraded over time or been added in an insufficient quantity.
-
Solution:
-
Use Fresh Catalyst: Always use a fresh supply of the acid catalyst, particularly for hygroscopic solids like p-TSA monohydrate.
-
Optimize Catalyst Loading: While catalytic amounts are needed, loading can range from 0.1 to 5 mol%. If the reaction is sluggish, consider a modest increase in the catalyst amount. Monitor for potential byproduct formation.
-
-
-
Potential Cause C: Low Reaction Temperature. The reaction may not have reached the optimal temperature for efficient azeotropic distillation.
-
Solution: Ensure the heating mantle is set to a temperature that maintains a steady reflux of the solvent. For toluene, the vapor temperature should be around 110-111°C.
-
Problem 2: The reaction appears complete, but the isolated yield is low after workup and purification.
-
Potential Cause A: Product Loss During Aqueous Workup. The dioxolane product, while significantly less polar than ethylene glycol, may have some solubility in the aqueous phase. More commonly, incomplete reaction leaves unreacted, water-soluble ethylene glycol, which can lead to emulsion formation during extraction.
-
Solution:
-
Neutralize Carefully: Before extraction, cool the reaction mixture and carefully neutralize the acid catalyst with a mild base like sodium bicarbonate solution. This prevents acid-catalyzed hydrolysis of the product during workup.[7]
-
Use Brine Wash: After the bicarbonate wash, wash the organic layer with brine (saturated NaCl solution). This decreases the solubility of organic compounds in the aqueous layer and helps to break emulsions.
-
Check Aqueous Layer: If yields are persistently low, consider re-extracting the aqueous layers to recover any dissolved product.
-
-
-
Potential Cause B: Product Decomposition on Silica Gel. The target molecule contains acid-labile acetal functionality. Standard silica gel is slightly acidic and can cause the product to decompose during column chromatography.
-
Solution:
-
Neutralize Silica Gel: Deactivate the silica gel by preparing a slurry with a small percentage (e.g., 1-2%) of triethylamine in the eluent system.
-
Alternative Purification: If possible, purify the product by vacuum distillation, as this avoids contact with acidic stationary phases. A procedure for a similar compound showed purification by distillation under reduced pressure.[7]
-
-
Problem 3: The final product is contaminated with unidentified byproducts.
-
Potential Cause: Aldehyde Self-Condensation or Oligomerization. This can occur if the reaction conditions are too harsh (e.g., excessive acid concentration or prolonged heating), leading to complex mixtures.[2]
-
Solution:
-
Reduce Catalyst Concentration: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.
-
Monitor Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop heating as soon as the starting aldehyde is consumed. Unnecessary heating can promote side reactions.
-
Ensure Aldehyde Purity: Use high-purity 4-bromo-2,6-difluorobenzaldehyde. Aldehydes can oxidize to carboxylic acids on storage, and these impurities can complicate the reaction.
-
-
Optimized Reaction Parameters
The following table summarizes a typical set of optimized conditions for this synthesis.
| Parameter | Recommended Value/Reagent | Rationale |
| Aldehyde | 4-Bromo-2,6-difluorobenzaldehyde | Starting Material |
| Diol | Ethylene Glycol | 1.1 - 1.5 equivalents |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | 0.5 - 2.0 mol% |
| Solvent | Toluene | Sufficient to fill Dean-Stark |
| Temperature | Reflux (~111 °C) | Allows for azeotropic distillation. |
| Apparatus | Dean-Stark Assembly | Critical for continuous water removal.[1][8] |
| Expected Yield | >90% | Under optimized conditions with complete water removal. |
Experimental Protocols
Protocol 1: Synthesis using Dean-Stark Apparatus
-
Setup: Flame-dry a round-bottom flask, Dean-Stark trap, and condenser, then assemble the apparatus. Allow to cool under an inert atmosphere (Nitrogen or Argon).
-
Charging Flask: To the round-bottom flask, add 4-bromo-2,6-difluorobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), p-toluenesulfonic acid monohydrate (0.01 eq), and toluene. Add enough toluene to fill the Dean-Stark trap sidearm upon reflux.[2][7]
-
Reaction: Heat the mixture to a steady reflux. You should observe the toluene-water azeotrope condensing and collecting in the trap. The denser water will separate to the bottom as the toluene overflows back into the flask.[4]
-
Monitoring: Continue refluxing until no more water is collected in the trap (typically 2-5 hours). The theoretical volume of water can be calculated beforehand. Monitor the reaction's completion by TLC or GC-MS.
-
Workup: Allow the mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by vacuum distillation or column chromatography on neutralized silica gel.
Protocol 2: Reaction Monitoring by GC-MS
-
Sample Preparation: Carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Quenching: Quench the aliquot in a vial containing ethyl acetate and a small amount of saturated sodium bicarbonate solution to neutralize the catalyst.
-
Analysis: Inject the organic layer into the GC-MS.
-
Oven Program (Example): Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[2] This allows for the separation and identification of the starting aldehyde, the dioxolane product, and potential byproducts.
Visual Workflow and Diagrams
Troubleshooting Logic Flow
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. US2377878A - Dioxolane-acid halide reaction and product - Google Patents [patents.google.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. prepchem.com [prepchem.com]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Strategies for 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Welcome to the technical support guide for the analysis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and quantifying process-related byproducts. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This guide offers a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to navigate the complexities of its analysis.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry
This section addresses high-level questions regarding the synthesis and potential impurities associated with this compound.
Q1: What are the most probable byproducts I should expect during the synthesis of this compound?
A1: The synthesis of this compound is a classic acid-catalyzed acetalization reaction between 4-Bromo-2,6-difluorobenzaldehyde and ethylene glycol.[1][2] Understanding this reaction allows us to predict the most likely impurities:
-
Unreacted Starting Materials: The most common impurities are residual 4-Bromo-2,6-difluorobenzaldehyde and ethylene glycol. Their presence indicates an incomplete reaction.
-
Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate. If the reaction does not go to completion or if the product is exposed to water, this intermediate may be present.
-
Oxidation Product: The starting aldehyde can be susceptible to oxidation, especially if the reaction is exposed to air at high temperatures, forming 4-Bromo-2,6-difluorobenzoic acid.
-
Ethylene Glycol Dimer: Ethylene glycol can self-condense to form diethylene glycol, which can subsequently react with the aldehyde to form a larger, nine-membered ring byproduct.
-
Hydrolysis Product: The final dioxolane product can hydrolyze back to the starting aldehyde and ethylene glycol if exposed to acidic aqueous conditions. This is a primary concern for sample stability during analysis.[3]
Q2: Which primary analytical technique is recommended for routine purity assessment and byproduct detection?
A2: For routine analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard. It is robust, reproducible, and capable of separating the non-volatile starting materials, the main product, and acidic or polar byproducts. For more comprehensive profiling and identification of unknown impurities, coupling HPLC with Mass Spectrometry (HPLC-MS) is highly recommended.[4] Gas Chromatography (GC) can also be used, particularly for volatile impurities, but the thermal stability of the dioxolane must be considered to avoid on-column degradation.[5][6]
Q3: How can I definitively confirm the structure of an unknown impurity peak found during analysis?
A3: A multi-technique approach is essential for unambiguous structure elucidation:
-
High-Resolution Mass Spectrometry (HRMS): Techniques like HPLC-QTOF/MS or Orbitrap MS provide accurate mass measurements, allowing you to determine the elemental composition of the impurity.[7] Fragmentation patterns (MS/MS) offer critical clues about the molecule's structure.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated (e.g., via preparative HPLC), 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments are the gold standard for confirming its exact chemical structure.
-
Reference Standard Synthesis: Synthesizing the suspected byproduct and comparing its retention time and spectral data with the unknown peak provides definitive confirmation.[8]
Part 2: Troubleshooting Analytical Methods
This section provides practical, Q&A-based troubleshooting guides for the most common analytical techniques used for this compound.
Guide 1: High-Performance Liquid Chromatography (HPLC/UPLC)
Fluorinated aromatic compounds can exhibit unique behaviors in reversed-phase chromatography.[9][10][11] This guide addresses common issues.
Q: My main peak for this compound is tailing. What is the cause and how can I fix it?
A: Peak tailing for this type of analyte often stems from secondary interactions between the compound and the stationary phase.[9]
-
Causality: Residual, acidic silanol groups on the silica backbone of C18 columns can interact strongly with any basic sites on your analyte or, in this case, through polar interactions. While the dioxolane itself is not strongly basic, these interactions can still occur.
-
Solutions:
-
Use an End-Capped Column: Modern, fully end-capped columns have fewer free silanols. Consider a high-purity silica column.
-
Adjust Mobile Phase pH: Add a small amount of acid (0.05-0.1% trifluoroacetic acid or formic acid) to the mobile phase. This protonates the silanol groups, minimizing secondary interactions.[9]
-
Consider a Different Stationary Phase: A phenyl-hexyl or a fluorinated phase column can offer alternative selectivity and may reduce the specific interactions causing the tailing.[9][12]
-
Q: I'm seeing a peak for the starting aldehyde, but its retention time is shifting between injections. Why?
A: Retention time instability is commonly due to system or method variability.[10]
-
Causality: The aldehyde group can exist in equilibrium with its hydrate form in aqueous mobile phases. This equilibrium can be sensitive to temperature and mobile phase composition, causing shifts.
-
Solutions:
-
Ensure System Equilibration: Always allow sufficient time (at least 15-20 column volumes) for the column to equilibrate with the initial mobile phase conditions before starting a sequence.[10]
-
Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C) to ensure reproducible chromatography and minimize viscosity fluctuations.[10]
-
Pre-mix Mobile Phase: If using an isocratic method, pre-mix the mobile phase solvents to avoid inconsistencies from the pump's proportioning valves.
-
Q: How can I improve the separation between the main compound and a closely eluting, unknown byproduct?
A: Improving resolution requires optimizing the selectivity (α), efficiency (N), or retention factor (k').
-
Causality: Insufficient resolution means the chromatographic conditions are not adequate to differentiate between the two compounds based on their physicochemical properties.[12]
-
Solutions:
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) is one of the most powerful ways to alter selectivity, as it changes the nature of the solvophobic interactions.[9]
-
Adjust the Gradient Slope (for gradient methods): A shallower gradient provides more time for separation, which can resolve closely eluting peaks.
-
Increase Column Length or Decrease Particle Size: Moving to a longer column or a column with smaller particles (UPLC) will increase the theoretical plates (efficiency), leading to sharper peaks and better resolution.
-
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is excellent for identifying volatile and semi-volatile byproducts but requires careful method development for thermally sensitive compounds like dioxolanes.[5][13]
Q: I am not seeing my main compound peak, or it is very small and broad. What is happening?
A: This often points to thermal degradation in the GC inlet.
-
Causality: Dioxolanes can be thermally labile, especially in the presence of active sites in the GC inlet liner. The acidic nature of glass wool or contaminated liners can catalyze decomposition back to the starting materials.
-
Solutions:
-
Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) and gradually increase it only if necessary for volatilization.
-
Use an Inert Liner: Employ a deactivated (silanized) inlet liner. Avoid using glass wool if possible, or ensure it is also deactivated.[6]
-
Check for Leaks: Oxygen entering the system at high temperatures can degrade both the sample and the column phase, creating active sites.[6]
-
Q: My mass spectrum for the main peak does not show a clear molecular ion (M⁺). How can I confirm the molecular weight?
A: Electron Ionization (EI) at 70 eV is a high-energy technique that can cause extensive fragmentation, especially for molecules with labile groups like acetals.
-
Causality: The M⁺ of this compound may be unstable and readily fragment. The most common fragmentation pathway for dioxolanes is the loss of a C₂H₄O fragment or cleavage to form a stabilized carbocation.
-
Solutions:
-
Use Soft Ionization: If available, use Chemical Ionization (CI). CI is a lower-energy technique that typically produces a strong protonated molecule [M+H]⁺, making molecular weight determination straightforward.[7]
-
Look for Characteristic Fragments: Even without a molecular ion, the fragmentation pattern is a valuable fingerprint. Look for the isotopic pattern of the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the fragment ions. For example, the fragment corresponding to the 4-bromo-2,6-difluorophenyl cation would be a key indicator.
-
Couple with High-Resolution MS: An accurate mass measurement of the fragment ions can help confirm their elemental composition and piece together the structure.[7]
-
Part 3: Experimental Protocols & Workflows
Workflow for Byproduct Identification
The following diagram outlines a systematic approach to identifying and characterizing unknown byproducts.
Caption: A systematic workflow for identifying unknown byproducts.
Protocol 1: HPLC-UV/MS Method for Purity Analysis
This protocol provides a starting point for method development.
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | High efficiency for good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and provides protons for ESI-MS.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier. |
| Gradient | 5% B to 95% B over 10 min | A broad gradient is suitable for screening unknown impurities of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures stable retention times and reduces mobile phase viscosity.[10] |
| Injection Vol. | 2 µL | Small volume to prevent column overload and peak distortion.[9] |
| UV Detection | 220 nm & 254 nm | Wavelengths where the aromatic ring is expected to absorb. |
| MS Detector | ESI Positive Ion Mode | Electrospray Ionization (ESI) is a soft technique suitable for generating [M+H]⁺ ions for molecular weight confirmation.[4][14] |
| Sample Prep. | Dissolve ~1 mg/mL in 50:50 Acetonitrile:Water | Ensures sample is fully dissolved in a solvent compatible with the mobile phase.[11] |
Step-by-Step Method:
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a vial of the sample diluent to ensure the system is clean and to identify any solvent-related peaks.
-
Sample Injection: Inject the prepared sample and acquire data.
-
Data Analysis: Integrate all peaks and determine the area percent purity. For MS data, extract the mass spectra for each peak to identify the molecular weight of any detected byproducts.
Protocol 2: GC-MS Method for Volatile Impurities
This method is designed for identifying volatile byproducts and residual solvents.
| Parameter | Recommendation | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity, general-purpose column suitable for a wide range of analytes. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[5] |
| Inlet Temp. | 220 °C | A conservative temperature to minimize thermal degradation of the dioxolane.[6] |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for major components. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C @ 15 °C/min | Starts low to separate volatile solvents, then ramps to elute higher boiling point compounds. |
| MS Transfer Line | 280 °C | Must be hot enough to prevent condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard mode for generating reproducible fragmentation patterns for library matching.[13] |
| Mass Range | m/z 40-450 | A suitable range to detect low-mass solvents and the molecular ion of the main compound. |
| Sample Prep. | Dissolve ~1 mg/mL in Dichloromethane | Use a high-purity, volatile solvent that elutes early in the chromatogram. |
Step-by-Step Method:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile, high-purity solvent like dichloromethane or ethyl acetate.
-
System Check: Perform a leak check and run a solvent blank to ensure the system is clean.
-
Sample Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.
-
Data Analysis: Identify peaks in the TIC. Search the mass spectrum of each peak against a spectral library (e.g., NIST) to tentatively identify known impurities. Manually interpret the spectra for unknown compounds, paying attention to isotopic patterns (e.g., for bromine).[7]
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dioxolane - Wikipedia [en.wikipedia.org]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. web.vscht.cz [web.vscht.cz]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Improving the regioselectivity of reactions with 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Welcome to the technical support guide for 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving regioselective functionalization of this versatile building block. This guide provides in-depth answers to common challenges, troubleshooting advice for specific reactions, and detailed protocols to ensure the success and reproducibility of your experiments.
Section 1: Foundational Concepts & General FAQs
This section addresses fundamental questions regarding the inherent reactivity of the this compound scaffold. Understanding these principles is the first step toward controlling reaction outcomes.
Q1: What are the primary reactive sites on this compound and how do the substituents influence their reactivity?
A: The molecule presents three primary sites for functionalization, each with distinct electronic and steric characteristics:
-
The C4-Br Bond: This is the most conventional site for transformations like metal-halogen exchange (e.g., Grignard formation, lithiation) and palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly weaker than the C-F and C-H bonds, making it the kinetically favored site for oxidative addition to a low-valent metal center.[1][2]
-
The C3/C5-H Bonds: These protons are located ortho to the 1,3-dioxolane group and meta to the bromine. They are acidic enough to be removed by strong organolithium bases. This reactivity is driven by the dioxolane moiety, which acts as a Directed Metalation Group (DMG).[3][4][5]
-
The C2/C6-F Bonds: The fluorine atoms are generally poor leaving groups in palladium-catalyzed cross-coupling under standard conditions. However, they strongly activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[6][7]
The interplay between the electron-withdrawing fluorine atoms, the C-Br bond's reactivity, and the directing effect of the dioxolane group is the central challenge and opportunity in designing regioselective reactions.
Section 2: Troubleshooting Metal-Mediated Reactions
This section focuses on the most common metal-mediated transformations and provides guidance on how to favor a specific reaction pathway.
Q2: I'm attempting a Grignard formation at the C4-Br position, but the reaction is sluggish and yields are low. What are the common pitfalls?
A: Low yields in Grignard reagent formation are almost always traced back to three key factors: magnesium passivation, moisture, and solvent choice.[8][9][10][11]
-
Magnesium Passivation: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO) that prevents it from reacting.[10] This layer must be disrupted.
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be rapidly quenched by protic sources, including trace amounts of water in the solvent or on the glassware.[9][11]
-
Solvent Effects: The solvent must be an ether (typically THF or diethyl ether) to stabilize the forming Grignard reagent.
Troubleshooting Flowchart: Grignard Formation
Caption: Troubleshooting workflow for Grignard formation.
Q3: How can I selectively deprotonate the C3 position without initiating metal-halogen exchange at the C4-Br bond?
A: This is a classic case for employing Directed ortho Metalation (DoM).[4][5][12] The key is to use an organolithium base at low temperatures. The oxygen atoms of the dioxolane group act as a Lewis basic "handle" that coordinates the lithium cation, delivering the basic alkyl group to the nearest (ortho) proton for abstraction.[4][13]
Mechanism: Directed ortho Metalation (DoM)
Caption: DoM selectively functionalizes the C3 position.
To favor deprotonation over metal-halogen exchange, kinetic control is essential.
| Feature | Directed ortho Metalation (Deprotonation) | Metal-Halogen Exchange |
| Objective | Functionalize C3-H | Functionalize C4-Br |
| Reagent | n-BuLi or s-BuLi | n-BuLi or t-BuLi |
| Temperature | -78 °C (Critical) | -78 °C to 0 °C |
| Solvent | THF | THF or Diethyl Ether |
| Additive | TMEDA (optional, can accelerate lithiation)[5] | Not typically required |
| Outcome | Selective formation of the 3-lithio species | Formation of the 4-lithio species |
Key Insight: The energy barrier for deprotonation at the activated C3 position is lower at -78 °C than the barrier for metal-halogen exchange. Allowing the reaction to warm up will favor the thermodynamically more stable 4-lithio species via bromine-lithium exchange. A similar regioselective lithiation has been demonstrated on related dichlorophenyl-dioxolane systems.[14]
Section 3: Regioselectivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is a powerful tool for C-C bond formation. With multiple halogens present, understanding the principles of regioselectivity is paramount.
Q4: I want to perform a Suzuki-Miyaura coupling. Will the reaction occur at the C-Br or C-F bonds?
A: The Suzuki-Miyaura coupling will occur with high selectivity at the C-Br bond . This is due to the relative bond strengths and the mechanism of the catalytic cycle, specifically the oxidative addition step.[1][15][16]
The reactivity of aryl halides in the oxidative addition to Pd(0) follows a well-established trend: C-I > C-Br > C-OTf >> C-Cl > C-F .[2]
The C-Br bond is significantly more reactive than the C-F bonds, allowing for clean, chemoselective coupling at the C4 position while leaving the fluorines untouched under standard conditions.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura cycle showing selective C-Br activation.
Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol is a general guideline and may require optimization.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Solvent: Add a degassed solvent system, such as a mixture of Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the difluorophenyl ring opens up possibilities for SNAr reactions, providing an alternative strategy for functionalization.
Q5: Are the fluorine atoms susceptible to SNAr, and can this reaction be performed selectively?
A: Yes, the fluorine atoms are highly susceptible to SNAr. The reaction is activated by the strong electron-withdrawing nature of the other fluorine atom and the para-bromo group, which stabilize the anionic Meisenheimer complex intermediate.[6][7][17]
Interestingly, in SNAr, fluorine is the best leaving group among the halogens . This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[17]
Regioselectivity:
-
Electronic Factors: Both C2 and C6 positions are electronically activated for SNAr.
-
Steric Factors: The C2 and C6 positions are sterically hindered by the adjacent 1,3-dioxolane group. This steric hindrance can be a significant factor, potentially slowing the reaction or requiring more forcing conditions compared to a less hindered system. Reaction with smaller nucleophiles will be more favorable.
General Conditions to Promote SNAr:
-
Strong Nucleophile: Use a potent nucleophile (e.g., NaOMe, NaNH₂, KSR).
-
Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are ideal for SNAr reactions.
-
Elevated Temperature: Heating is often required to overcome the activation energy barrier.
By choosing a strong nucleophile and leaving the C-Br bond, you can achieve functionalization at the C-F position, a complementary strategy to the palladium-catalyzed coupling at the C-Br position.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. adichemistry.com [adichemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. baranlab.org [baranlab.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
Technical Support Center: 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Welcome to the technical support guide for 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane (CAS 773087-43-7). This document is designed for researchers, chemists, and drug development professionals to address common challenges related to the handling, stability, and use of this valuable synthetic intermediate. As a protected form of 4-bromo-2,6-difluorobenzaldehyde, its integrity is paramount for successful downstream applications. The core of its reactivity and potential for degradation lies in the moisture sensitivity of the 1,3-dioxolane functional group, a cyclic acetal. This guide provides in-depth, field-proven insights to ensure the stability of your material and the reproducibility of your results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.
Q1: My reaction yield is significantly lower than expected when using this compound as a starting material. Could the reagent be the issue?
A1: Yes, compromised reagent quality is a frequent cause of low yields. The most probable issue is the partial hydrolysis of the dioxolane back to its parent aldehyde, 4-bromo-2,6-difluorobenzaldehyde. Since the molecular weight of the dioxolane (265.05 g/mol ) is different from the resulting aldehyde, using a degraded reagent means you are adding fewer molar equivalents of the desired starting material than calculated. This effectively reduces the concentration of your active reagent, leading to incomplete conversion and lower yields.
Actionable Advice:
-
Verify Purity: Before starting your reaction, always verify the purity of the reagent, especially if the container has been opened previously. A quick ¹H NMR is the most effective method (see Protocol 2).
-
Use a Fresh Batch: If significant degradation is detected, it is highly recommended to use a fresh, unopened bottle of the reagent to ensure the accuracy and reproducibility of your experiment.
-
Adjust Stoichiometry: If using a fresh batch is not possible and you can quantify the percentage of hydrolysis, you may adjust the mass of the reagent added to account for the inactive aldehyde portion. However, this is not ideal as the freed ethylene glycol and water may interfere with your reaction.
Q2: I'm analyzing my stock of this compound and see unexpected peaks in the ¹H NMR spectrum. What are they?
A2: The most common impurity you will observe upon degradation is the parent aldehyde, 4-bromo-2,6-difluorobenzaldehyde, and a smaller amount of ethylene glycol. The key diagnostic signal for the aldehyde is a singlet peak appearing far downfield, typically between 9.5 and 10.5 ppm. The dioxolane itself should not have any signals in this region. You may also see a new, broad singlet for the hydroxyl protons of ethylene glycol.
Actionable Advice:
-
Confirm Impurity: Compare your spectrum to the reference data in Table 2. The presence of a peak in the aldehyde region is a definitive sign of hydrolysis.
-
Quantify Degradation: Use the integration of the aldehyde proton peak relative to a characteristic peak of the dioxolane (e.g., the methine proton at ~6.0-6.5 ppm or the aromatic protons) to estimate the percentage of degradation.
Q3: I am getting inconsistent results in my experiments, even when following the same procedure. What could be the cause?
A3: Inconsistent results are often traced back to variable reagent quality due to improper handling and storage. The 1,3-dioxolane group is susceptible to acid-catalyzed hydrolysis, and repeated exposure to atmospheric moisture can cause progressive degradation.[1] If a single stock bottle is used over a long period, the material used in later experiments will likely have a higher degree of hydrolysis than that used in earlier experiments.
Actionable Advice:
-
Aliquot the Reagent: Upon receiving a new bottle, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere (see Protocol 1). This protects the integrity of the main stock.
-
Standardize Handling: Ensure that all lab members use a standardized protocol for handling the reagent, including the use of dry solvents and inert atmosphere techniques, to minimize moisture introduction.
-
Document Bottle History: Label aliquots with the date they were prepared. If using a larger stock bottle, note the date it was first opened. This can help correlate experimental outcomes with the age and exposure history of the reagent.
Section 2: Frequently Asked Questions (FAQs)
Q1: What does "moisture sensitivity" mean for this compound?
A1: The term "moisture sensitivity" refers to the susceptibility of the 1,3-dioxolane ring to undergo hydrolysis in the presence of water. Dioxolanes are cyclic acetals, which are generally stable under neutral or basic conditions but are readily cleaved by acid.[1] The reaction, shown below, is an equilibrium process. In the synthesis of the compound, water is actively removed to drive the reaction forward.[2][3] Conversely, in storage or in a reaction mixture, the presence of water and trace acid (from glassware, solvents, or atmospheric CO₂) can push the equilibrium back, cleaving the protecting group and regenerating the aldehyde and ethylene glycol.
Q2: What are the ideal storage and handling conditions?
A2: Based on supplier recommendations and chemical principles, the following conditions are ideal for maximizing the shelf-life of this compound.[4][5][6]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis.[5] |
| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light, although the compound is not specifically listed as light-sensitive.[6] |
| Handling | In a glovebox or under inert gas flow | Minimizes exposure to atmospheric moisture during weighing and dispensing. |
Q3: How can I quickly verify the purity of the compound before use?
A3: The most efficient method is ¹H NMR spectroscopy. Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃) and acquire a spectrum. The key is to check for the absence of a proton signal in the 9.5-10.5 ppm range, which would indicate the presence of the aldehyde impurity. See Protocol 2 for a detailed procedure.
Q4: Besides NMR, are there other signs of degradation?
A4: While NMR is the most definitive method, you might observe physical changes. If the parent aldehyde is a solid at room temperature, you might see solid precipitating out of the liquid dioxolane over time. Any change in color or clarity could also suggest impurity formation. However, these are less reliable indicators than spectroscopic analysis.
Q5: My sample is partially degraded. Can I re-purify it?
A5: Re-purification is possible via column chromatography, separating the more polar aldehyde and ethylene glycol from the dioxolane. However, this process requires time, resources, and careful handling to prevent further moisture exposure. For ensuring the highest level of experimental reproducibility and saving time, using a new, quality-assured batch of the reagent is strongly recommended.
Section 3: Protocols and Workflows
Protocol 1: Recommended Handling Procedure for Moisture-Sensitive Dioxolanes
This protocol minimizes the risk of hydrolysis during handling.
-
Preparation: Place the sealed reagent bottle, along with any necessary vials, syringes, and spatulas, into a glovebox antechamber. Ensure glassware is oven-dried beforehand.
-
Inert Environment: Purge the antechamber and transfer the items into the main glovebox chamber containing an inert atmosphere (e.g., Argon or Nitrogen with <10 ppm H₂O).
-
Equilibration: Allow the reagent bottle to equilibrate to the ambient temperature inside the glovebox before opening to prevent condensation.
-
Dispensing: Open the bottle and quickly weigh the desired amount of the liquid into a tared, dry vial.
-
Aliquotting (Optional but Recommended): If you have a large bottle, use this opportunity to prepare several smaller aliquots in separate vials.
-
Sealing: Tightly cap the main stock bottle and any prepared aliquots. Use caps with inert liners (e.g., PTFE). Seal the cap-bottle interface with paraffin film for extra protection.
-
Storage: Return the sealed containers to refrigerated storage (2-8°C).
Protocol 2: Quality Control - Purity Check by ¹H NMR
-
Sample Preparation: In a glovebox or under a stream of inert gas, add ~5-10 mg of this compound to a dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
Acquisition: Cap the NMR tube, mix until the sample is dissolved, and acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm Identity: Check for the characteristic peaks of the dioxolane (see Table 2).
-
Check for Impurity: Carefully examine the region between 9.5 and 10.5 ppm. The absence of a signal here indicates high purity.
-
Quantify (if necessary): If an aldehyde peak is present, integrate it (I_Aldehyde) and a well-resolved proton peak from the parent compound, for example, the acetal proton (I_Acetal, 1H). The approximate mole percent of the impurity is: % Impurity = [I_Aldehyde / (I_Aldehyde + I_Acetal)] * 100.
-
Section 4: Visual Aids
Hydrolysis Mechanism
Caption: Acid-catalyzed hydrolysis of the dioxolane.
Recommended Handling Workflow
Caption: Recommended workflow for handling the reagent.
Section 5: Data Summary
Table 2: Key ¹H NMR Chemical Shifts for Identification and Impurity Detection (CDCl₃, 400 MHz)
| Compound / Moiety | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| Parent Compound | Aromatic C-H | ~7.0 - 7.5 | Multiplet |
| Acetal C-H | ~6.0 - 6.5 | Singlet | |
| Dioxolane -CH₂CH₂- | ~4.0 - 4.3 | Multiplet | |
| Hydrolysis Impurity | Aldehyde C-H | ~9.5 - 10.5 | Singlet (Key Diagnostic) |
Note: Exact chemical shifts may vary slightly based on solvent and spectrometer.
References
Preventing decomposition of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane during workup
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the technical support center for 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this compound, particularly during the workup phase of a reaction. As Senior Application Scientists, we have compiled this information to provide both theoretical understanding and practical, field-tested solutions to ensure the integrity of your product.
Frequently Asked Questions (FAQs)
Q1: I am observing significant loss of my product, this compound, during the aqueous workup of my reaction. What is the likely cause?
The most probable cause of product loss is the acid-catalyzed hydrolysis of the dioxolane (acetal) functional group. Dioxolanes are stable under neutral and basic conditions but are highly sensitive to acid.[1][2] Any residual acidic catalyst or acidic byproducts from your reaction can facilitate the decomposition of the dioxolane back to the parent aldehyde (4-Bromo-2,6-difluorobenzaldehyde) and ethylene glycol, as illustrated below.
// Nodes Dioxolane [label="this compound\n(Product)", fillcolor="#F1F3F4"]; Protonation [label="Protonation of\nDioxolane Oxygen", fillcolor="#FBBC05"]; Carboxonium [label="Resonance-Stabilized\nCarboxonium Ion\n(Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Nucleophilic Attack\nby Water", fillcolor="#FBBC05"]; Hemiacetal [label="Hemiacetal Intermediate", fillcolor="#F1F3F4"]; Decomposition_Products [label="4-Bromo-2,6-difluorobenzaldehyde\n+ Ethylene Glycol\n(Decomposition Products)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Dioxolane -> Protonation [label="H+ (Acid Catalyst)"]; Protonation -> Carboxonium [label="Ring Opening"]; Carboxonium -> Hydrolysis [label="H2O"]; Hydrolysis -> Hemiacetal; Hemiacetal -> Decomposition_Products [label="Further Hydrolysis"]; }
Q2: My reaction is run under acidic conditions. How can I perform a workup without causing decomposition?
The key is to neutralize the acidic catalyst as quickly and gently as possible before or during the aqueous workup. A common and effective method is to quench the reaction mixture by adding it to a cold, saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[3] Vigorous stirring is essential to ensure rapid and thorough neutralization.
Q3: What is the effect of the bromo and difluoro substituents on the stability of the dioxolane ring?
The 4-bromo and 2,6-difluoro groups are electron-withdrawing. In the acid-catalyzed hydrolysis of benzaldehyde acetals, the rate-determining step involves the formation of a resonance-stabilized carboxonium ion intermediate. Electron-withdrawing groups on the phenyl ring destabilize this positively charged intermediate. This destabilization increases the activation energy for hydrolysis, thereby slowing down the rate of decomposition compared to an unsubstituted benzaldehyde acetal. A study on the hydrolysis of substituted benzylidene acetals showed a strong positive charge development in the transition state, confirming that electron-withdrawing substituents decrease the hydrolysis rate.[4][5]
Despite this inherent electronic stabilization against hydrolysis, it is crucial to remember that the dioxolane functional group is still fundamentally acid-labile. Therefore, careful handling and avoidance of acidic conditions during workup remain paramount.
Troubleshooting Guide
Problem: Significant product decomposition is still observed even after a sodium bicarbonate wash.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Insufficient Neutralization | Use a larger volume of saturated sodium bicarbonate solution. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). Consider a pre-quench by adding the mild base directly to the reaction flask before the aqueous wash. | The amount of acidic catalyst may be higher than anticipated, requiring more base for complete neutralization. Localized acidic microenvironments can still exist if mixing is not efficient. |
| Emulsion Formation | If an emulsion forms during the bicarbonate wash, add brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. | Emulsions can trap the organic product in the aqueous layer, prolonging its exposure to any remaining acid and making phase separation difficult. |
| Acidic Stationary Phase in Chromatography | If decomposition is suspected during purification, pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a volatile base, such as triethylamine (e.g., 0.1-1% in the eluent). Alternatively, use neutral alumina for chromatography. | Standard silica gel is slightly acidic and can cause on-column decomposition of acid-sensitive compounds like dioxolanes. |
Recommended Workup Protocol
This protocol is designed to minimize the risk of decomposition of this compound during workup.
// Nodes Reaction_Mixture [label="Crude Reaction Mixture\n(Containing Product and Acid)", fillcolor="#F1F3F4"]; Quench [label="Quench in Cold Saturated\nNaHCO3(aq) with Stirring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extract with an\nOrganic Solvent (e.g., Ethyl Acetate)", fillcolor="#F1F3F4"]; Wash_Brine [label="Wash Organic Layer\nwith Brine", fillcolor="#F1F3F4"]; Drying [label="Dry Organic Layer\n(e.g., Na2SO4 or MgSO4)", fillcolor="#F1F3F4"]; Filtration [label="Filter to Remove\nDrying Agent", fillcolor="#F1F3F4"]; Concentration [label="Concentrate Under\nReduced Pressure", fillcolor="#F1F3F4"]; Purification [label="Purify by Chromatography\n(if necessary, on neutralized silica)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Reaction_Mixture -> Quench; Quench -> Extraction; Extraction -> Wash_Brine; Wash_Brine -> Drying; Drying -> Filtration; Filtration -> Concentration; Concentration -> Purification; Purification -> Final_Product; }
Step-by-Step Methodology:
-
Preparation of Quenching Solution: In a separate flask, prepare a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to or greater than the volume of your reaction mixture. Cool this solution in an ice bath.
-
Quenching: Slowly add the crude reaction mixture to the cold, vigorously stirred NaHCO₃ solution. The addition should be done portion-wise to control any gas evolution (CO₂).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether. Perform the extraction two to three times to ensure complete recovery.
-
Washing: Combine the organic layers and wash once with brine (saturated aqueous NaCl solution). This will help to remove residual water and break any minor emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification (if necessary): If further purification is required, consider using column chromatography on silica gel that has been pre-treated with a small amount of triethylamine in the eluent, or use neutral alumina.
References
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane for Pharmaceutical Research and Development
In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, fluorinated aromatic compounds play a crucial role due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane is a key building block in the synthesis of various pharmaceutical intermediates. This guide provides a comprehensive comparison of the prevalent synthesis routes for this compound, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction: The Significance of this compound
This compound serves as a versatile intermediate in organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the difluorophenyl moiety imparts desirable electronic and pharmacokinetic properties to the target molecules. The dioxolane group acts as a protecting group for the aldehyde functionality, which can be deprotected under mild acidic conditions to reveal the reactive carbonyl group for subsequent transformations. This strategic combination of functional groups makes it a valuable precursor for the synthesis of complex pharmaceutical agents.
Overview of Synthetic Strategies
The synthesis of this compound is predominantly achieved through a two-step sequence:
-
Step 1: Formylation of 1-bromo-3,5-difluorobenzene to yield 4-Bromo-2,6-difluorobenzaldehyde.
-
Step 2: Acetalization of 4-Bromo-2,6-difluorobenzaldehyde with ethylene glycol to form the target dioxolane.
This guide will delve into the nuances of each step, comparing different methodologies and providing detailed experimental procedures.
Part 1: Synthesis of the Key Intermediate: 4-Bromo-2,6-difluorobenzaldehyde
The critical step in the synthesis of the target dioxolane is the efficient and regioselective formylation of the readily available starting material, 1-bromo-3,5-difluorobenzene. The primary challenge lies in introducing the formyl group at the position ortho to both fluorine atoms. Two main strategies have been reported, primarily differing in the choice of the organolithium reagent and the formylating agent.
Route 1.1: Ortho-lithiation using Lithium Diisopropylamide (LDA) followed by Formylation with N,N-Dimethylformamide (DMF)
This method involves the deprotonation of 1-bromo-3,5-difluorobenzene using a strong, non-nucleophilic base, LDA, followed by quenching the resulting aryllithium species with DMF.
Diagram 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde via LDA/DMF.
Causality Behind Experimental Choices:
-
Lithium Diisopropylamide (LDA): LDA is a sterically hindered strong base, which is crucial for regioselective deprotonation at the C2 position, between the two activating fluorine atoms. Its bulky nature minimizes the risk of nucleophilic attack on the bromine atom.
-
N,N-Dimethylformamide (DMF): DMF serves as an efficient and cost-effective formylating agent. The reaction proceeds through the formation of a tetrahedral intermediate upon nucleophilic attack of the aryllithium on the carbonyl carbon of DMF, which upon acidic workup, hydrolyzes to the desired aldehyde.
Route 1.2: Halogen-Metal Exchange using n-Butyllithium (n-BuLi) followed by Formylation with N-Formylpiperidine
An alternative approach involves a halogen-metal exchange reaction using n-butyllithium, followed by formylation.
Diagram 2: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde via n-BuLi/N-Formylpiperidine.
Causality Behind Experimental Choices:
-
n-Butyllithium (n-BuLi): n-BuLi is a strong organolithium base that can effectively induce halogen-metal exchange with aryl bromides at low temperatures. The reaction is typically rapid and high-yielding.
-
N-Formylpiperidine: While DMF can also be used, N-formylpiperidine is sometimes preferred as it can lead to cleaner reactions and higher yields in certain cases, potentially by minimizing side reactions associated with the dimethylamino group of DMF.
Comparison of Synthesis Routes for 4-Bromo-2,6-difluorobenzaldehyde
| Parameter | Route 1.1 (LDA/DMF) | Route 1.2 (n-BuLi/N-Formylpiperidine) |
| Reagents | 1-Bromo-3,5-difluorobenzene, LDA, DMF | 1-Bromo-3,5-difluorobenzene, n-BuLi, N-Formylpiperidine |
| Reaction Type | Ortho-directed metalation | Halogen-metal exchange |
| Temperature | 0-5 °C | -78 °C to 0 °C |
| Reported Yield | 61% to >80%[1][2] | ~78%[1] |
| Advantages | Higher regioselectivity due to directing effect of fluorine atoms. Milder reaction temperature compared to n-BuLi. | Rapid reaction at low temperatures. High yields are often achievable. |
| Disadvantages | LDA needs to be freshly prepared or titrated. Potential for side reactions if temperature is not controlled. | Requires very low temperatures (-78 °C) to avoid side reactions. n-BuLi is highly pyrophoric and requires careful handling. |
| Scalability | Generally considered scalable, but requires careful temperature control. | Scalable with appropriate engineering controls for low temperatures and handling of pyrophoric reagents. |
Part 2: Synthesis of this compound
Once the 4-Bromo-2,6-difluorobenzaldehyde intermediate is obtained, the final step is the protection of the aldehyde group as a dioxolane. This is a standard acid-catalyzed acetalization reaction.
Route 2: Acid-Catalyzed Acetalization with Ethylene Glycol
The aldehyde is reacted with ethylene glycol in the presence of a catalytic amount of a strong acid, typically p-toluenesulfonic acid (p-TSA), with azeotropic removal of water to drive the reaction to completion.
Diagram 3: Synthesis of this compound.
Causality Behind Experimental Choices:
-
Ethylene Glycol: As a 1,2-diol, it readily forms a stable five-membered cyclic acetal (dioxolane) with aldehydes.
-
p-Toluenesulfonic Acid (p-TSA): A strong, solid organic acid that is easy to handle and effectively catalyzes the acetalization reaction.[1]
-
Toluene and Dean-Stark Apparatus: Toluene forms an azeotrope with the water produced during the reaction. Using a Dean-Stark apparatus allows for the continuous removal of this water, which is crucial to shift the equilibrium towards the product side and achieve high yields.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde (Route 1.1 - LDA/DMF)
-
To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.0 eq) dropwise.
-
Stir the resulting LDA solution at 0 °C for 30 minutes.
-
Cool the solution to -78 °C and add a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-Bromo-2,6-difluorobenzaldehyde.[1]
Protocol 2: Synthesis of this compound (Route 2)
-
To a solution of 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected in the trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[3]
Expected Data for the Synthesized Compounds
| Compound | Appearance | Expected 1H NMR (CDCl3, δ ppm) | Expected 13C NMR (CDCl3, δ ppm) |
| 4-Bromo-2,6-difluorobenzaldehyde | White to off-white solid | 10.3 (s, 1H, CHO), 7.3-7.4 (m, 2H, Ar-H) | ~185 (CHO), ~160 (d, C-F), ~125 (d, C-H), ~115 (C-Br) |
| This compound | Colorless oil or low melting solid | 7.2-7.3 (m, 2H, Ar-H), 6.1 (s, 1H, O-CH-O), 4.0-4.2 (m, 4H, O-CH2-CH2-O) | ~160 (d, C-F), ~125 (d, C-H), ~115 (C-Br), ~100 (O-CH-O), ~65 (O-CH2-CH2-O) |
Conclusion and Recommendations
Both presented routes for the synthesis of the key intermediate, 4-Bromo-2,6-difluorobenzaldehyde, are viable and have been reported to provide good yields.
-
Route 1.1 (LDA/DMF) is often preferred for its milder reaction conditions (0-5 °C vs. -78 °C) and the high regioselectivity imparted by the ortho-directing fluorine atoms. This makes it a more practical choice for many laboratory settings.
-
Route 1.2 (n-BuLi/N-Formylpiperidine) is a powerful alternative, particularly when rapid reaction times are desired. However, it necessitates stringent control of low temperatures and careful handling of the pyrophoric n-BuLi, which may be a consideration for scalability and safety.
The subsequent acetalization to form This compound is a robust and high-yielding reaction. The use of a Dean-Stark trap is highly recommended to ensure the complete conversion of the aldehyde.
For researchers embarking on the synthesis of this valuable intermediate, a careful evaluation of the available laboratory infrastructure, safety protocols, and desired scale of production should guide the choice of the synthetic route. The protocols provided herein offer a solid foundation for the successful synthesis of this compound, a key building block for advancing pharmaceutical research.
References
A Comparative Guide to the Structural Elucidation of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of the methodologies for characterizing 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane , a halogenated aromatic compound with potential applications in pharmaceutical and materials development. While a definitive crystal structure for this specific molecule is not publicly available, this guide will leverage data from closely related analogs to provide a robust comparative analysis. We will explore the gold-standard technique of single-crystal X-ray diffraction and contrast its capabilities with a suite of powerful spectroscopic methods.
The Central Role of Structural Analysis
The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For a compound like this compound, understanding the orientation of the difluorophenyl ring relative to the dioxolane moiety, as well as the influence of the bromine substituent, is critical for predicting its interactions with biological targets or its performance in advanced materials.
Synthesis and Crystallization: The Gateway to X-ray Analysis
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.
Proposed Synthesis of this compound
A probable synthetic route involves the acid-catalyzed acetalization of 4-bromo-2,6-difluorobenzaldehyde with ethylene glycol. This reaction is analogous to the synthesis of similar 2-phenyl-1,3-dioxolane derivatives.[1]
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as toluene, add ethylene glycol (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the organic layer is washed and dried. The crude product is then purified, typically by column chromatography or distillation, to yield the desired this compound.
Crystallization Strategies
Obtaining single crystals of sufficient size and quality is often the most challenging step. For a molecule like the target compound, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile solvent (the precipitant) in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.
Caption: Workflow for the synthesis and crystallization of the title compound.
X-ray Crystal Structure Analysis: The Definitive Picture
Single-crystal X-ray diffraction provides unambiguous information about the precise atomic coordinates in the crystalline state. This allows for the determination of bond lengths, bond angles, and torsional angles, as well as the packing of molecules in the crystal lattice.
Comparative Crystallographic Data
While the crystal structure of this compound is not available, we can infer its likely structural features by examining the published crystal structure of a close analog, (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide .[2]
| Parameter | (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide[2] | Expected for this compound |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁ | Centrosymmetric or non-centrosymmetric space group |
| Key Structural Features | Dioxolane ring in an envelope conformation. | Dioxolane ring likely to adopt an envelope or twisted conformation. |
| Dihedral angle between the bromophenyl ring and the dioxolane ring. | The ortho-difluoro substitution is expected to significantly influence the dihedral angle with the dioxolane ring due to steric hindrance. | |
| Intermolecular Interactions | N-H···O hydrogen bonds forming chains. | Potential for C-H···F and C-H···O weak hydrogen bonds, as well as halogen bonding involving the bromine atom. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Alternative Characterization Methods: A Spectroscopic Toolkit
While X-ray crystallography provides the ultimate structural detail in the solid state, a combination of spectroscopic techniques is essential for characterizing the compound in solution and confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: Will provide information on the number of different types of protons and their connectivity. Key signals would include those for the dioxolane methylene protons and the aromatic protons on the difluorophenyl ring.
-
¹³C NMR: Will show the number of unique carbon environments. The signals for the acetal carbon and the aromatic carbons will be characteristic.
-
¹⁹F NMR: This is particularly informative for fluorinated compounds, providing distinct signals for the two fluorine atoms, which can give insights into their chemical environment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic C-O stretching frequencies for the dioxolane ring and C-F and C-Br stretching vibrations would be expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of the target compound would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structural determination. | Requires single crystals of sufficient quality; provides solid-state structure only. |
| NMR Spectroscopy | Connectivity of atoms, chemical environments, stereochemistry in solution. | Provides detailed structural information in solution; non-destructive. | Does not provide precise bond lengths and angles; interpretation can be complex for some molecules. |
| IR Spectroscopy | Presence of functional groups. | Rapid and simple to perform. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity; provides molecular formula information. | Does not provide information on the connectivity of atoms or stereochemistry. |
Conclusion: An Integrated Approach to Structural Elucidation
The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. While single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure, its successful application is contingent on the ability to grow high-quality single crystals. Spectroscopic techniques, particularly NMR, are indispensable for elucidating the structure in solution, confirming the identity and purity of the synthesized material, and providing complementary data. By integrating the insights from both crystallographic and spectroscopic methods, researchers can gain a complete and robust understanding of the structural and electronic properties of this and other novel chemical entities, thereby accelerating the pace of innovation in drug discovery and materials science.
References
A Comparative Guide to the Biological Activity Screening of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane Derivatives
Introduction: Unveiling the Therapeutic Potential of Novel Dioxolane Scaffolds
In the relentless pursuit of novel therapeutic agents, the unique structural motifs of synthetic compounds offer a promising avenue for drug discovery. Among these, the 1,3-dioxolane ring has garnered significant attention as a versatile scaffold in medicinal chemistry.[1] Its presence in a molecule can modulate pharmacokinetic properties and contribute to a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects. This guide provides a comprehensive comparative analysis of the anticipated biological activities of a novel class of compounds: 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane derivatives.
The rationale for investigating this specific chemical entity stems from the well-documented impact of halogenation on the bioactivity of aromatic compounds. The incorporation of fluorine and bromine atoms onto the phenyl ring can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4] Specifically, the 4-bromo-2,6-difluoro substitution pattern presents an intriguing combination of electronic and steric properties that may confer potent and selective biological effects.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It will objectively compare the predicted performance of these novel dioxolane derivatives with established alternatives, grounded in supporting experimental data from related compounds. Furthermore, it will provide detailed, field-proven protocols for the synthesis and biological screening of these molecules, empowering researchers to validate their therapeutic potential.
Synthesis of this compound Derivatives: A Practical Approach
The synthesis of 2-aryl-1,3-dioxolanes is a well-established chemical transformation, typically achieved through the acid-catalyzed condensation of an aldehyde with a 1,2-diol.[1][5][6][7][8] For the synthesis of the title compounds, 4-bromo-2,6-difluorobenzaldehyde serves as the key starting material.
General Synthetic Protocol:
A mixture of 4-bromo-2,6-difluorobenzaldehyde, a slight excess of the desired 1,2-diol (e.g., ethylene glycol for the parent dioxolane), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid) in an appropriate solvent (e.g., toluene) is heated at reflux.[1] The reaction progress is monitored by the removal of water using a Dean-Stark apparatus. Upon completion, the reaction mixture is neutralized, washed, and the organic layer is dried and concentrated. The crude product is then purified by a suitable method, such as column chromatography or distillation under reduced pressure, to yield the desired this compound derivative.
Caption: General workflow for the synthesis of this compound derivatives.
Comparative Analysis of Predicted Biological Activities
While direct experimental data for this compound derivatives is not yet available in the public domain, a comparative analysis based on the biological activities of structurally related compounds allows for the formulation of strong hypotheses regarding their potential therapeutic applications.
Anticipated Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the significant antimicrobial and antifungal properties of various 1,3-dioxolane derivatives.[1] The presence of halogen atoms on the phenyl ring is often associated with enhanced antimicrobial potency. For instance, bromophenol derivatives have shown considerable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Comparative Antimicrobial Activity of Related Compounds
| Compound/Class | Target Organism(s) | Reported Activity (MIC µg/mL) | Reference Compound(s) |
| Predicted: this compound Derivatives | Gram-positive bacteria (e.g., S. aureus, MRSA), Gram-negative bacteria (e.g., E. coli, P. aeruginosa), Fungi (e.g., C. albicans) | Hypothesized to be potent | Ciprofloxacin, Fluconazole |
| Various 1,3-Dioxolane Derivatives | S. aureus, S. epidermidis, E. faecalis, P. aeruginosa, C. albicans | 625 - 1250 | Amikacin |
| Bromophenol Derivatives | S. aureus, MRSA | Potent activity reported | Vancomycin |
| Fluorinated Phenyl Derivatives | Various bacteria and fungi | Variable, often enhanced potency | - |
The combination of the dioxolane scaffold with the bromo- and difluoro-substituted phenyl ring in the target compounds is expected to yield molecules with significant antimicrobial and antifungal activity. The lipophilic nature of the halogenated phenyl group may facilitate penetration through microbial cell membranes.
Anticipated Anticancer Activity
The anticancer potential of compounds bearing fluorinated and brominated phenyl rings has been a subject of extensive research. Fluorine substitution, in particular, is a common strategy in the design of anticancer drugs to enhance metabolic stability and binding affinity. Similarly, some brominated compounds have demonstrated cytotoxic effects against various cancer cell lines.
Table 2: Comparative Anticancer Activity of Related Compounds
| Compound/Class | Cancer Cell Line(s) | Reported Activity (IC₅₀ µM) | Reference Compound(s) |
| Predicted: this compound Derivatives | Breast (e.g., MCF-7), Colon (e.g., HCT-116), Lung (e.g., A549) | Hypothesized to be cytotoxic | Doxorubicin, Paclitaxel |
| Fluorophenyl Thiadiazole Derivatives | MCF-7 (estrogen-dependent breast cancer) | Variable cytotoxicity reported | Tamoxifen |
| Bromophenol Derivatives | Leukemia (K562) | Apoptosis-inducing effects observed | - |
| Dioxolane-containing compounds | Various cancer cell lines | Reported antineoplastic activity | - |
Given the established anticancer properties of related structural motifs, it is plausible that this compound derivatives will exhibit cytotoxic activity against a range of cancer cell lines. The mechanism of action could involve the induction of apoptosis or cell cycle arrest.
Experimental Protocols for Biological Activity Screening
To empirically validate the predicted biological activities, a systematic screening process employing standardized and robust in vitro assays is essential.
Antimicrobial and Antifungal Susceptibility Testing
The minimal inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial and antifungal activity of a compound. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.
-
Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives and reference antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive controls (microorganisms in broth without any compound) and negative controls (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference anticancer drug (e.g., Doxorubicin) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Caption: Workflow for the determination of in vitro anticancer cytotoxicity (IC₅₀).
Structure-Activity Relationship (SAR) Insights
The anticipated biological activities of this compound derivatives can be rationalized by considering the structure-activity relationships (SAR) of their constituent moieties.
-
The 1,3-Dioxolane Ring: This heterocyclic system is a known pharmacophore that can influence the overall physicochemical properties of a molecule, such as its solubility and ability to form hydrogen bonds. Its conformational flexibility can also play a role in how the molecule interacts with biological targets.
-
The Phenyl Ring: The aromatic phenyl ring provides a scaffold for substitution and can engage in various non-covalent interactions with biological macromolecules, such as π-π stacking and hydrophobic interactions.
-
Halogen Substituents (Bromo and Difluoro): The presence and positioning of halogen atoms are critical determinants of biological activity.[2][3][4][9][10]
-
Fluorine: The small size and high electronegativity of fluorine can alter the electronic properties of the phenyl ring, influence the pKa of nearby functional groups, and block metabolic oxidation, thereby increasing the compound's bioavailability and in vivo half-life. The two fluorine atoms at positions 2 and 6 also provide steric hindrance, which can influence the molecule's conformation.
-
Bromine: The larger bromine atom at position 4 significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Bromine can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein.[2][3][4]
-
The interplay of these structural features is expected to result in a unique pharmacological profile for the this compound derivatives, making them compelling candidates for further investigation as potential antimicrobial and anticancer agents.
Conclusion
This guide has provided a comprehensive framework for the biological activity screening of novel this compound derivatives. By leveraging a comparative analysis of structurally related compounds, we have formulated strong hypotheses for their potential as antimicrobial and anticancer agents. The detailed experimental protocols provided herein offer a clear and actionable path for researchers to empirically validate these predictions. A thorough understanding of the structure-activity relationships underpins the rationale for investigating these compounds and will be crucial in guiding future lead optimization efforts. The exploration of this novel chemical space holds significant promise for the discovery of new and effective therapeutic agents.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogen atoms in the modern medicinal chemistry: hints for the drug design. | Semantic Scholar [semanticscholar.org]
- 3. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. namiki-s.co.jp [namiki-s.co.jp]
A Comparative Performance Analysis of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane in the Suzuki-Miyaura Cross-Coupling Reaction
Introduction
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the strategic use of functionalized building blocks is paramount. 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane serves as a crucial intermediate, offering a stable, protected form of the versatile 4-bromo-2,6-difluorobenzaldehyde. The difluorinated phenyl ring is a common motif in pharmaceuticals, enhancing metabolic stability and modulating pharmacokinetic properties. The bromo-substituent provides a reactive handle for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.
This guide provides an in-depth, objective benchmark of this compound's performance in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction is a cornerstone of carbon-carbon bond formation due to its functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2]
We will compare its reactivity against two logical alternatives to provide a clear, data-driven perspective for researchers:
-
4-Bromo-2,6-difluorobenzaldehyde : The corresponding unprotected aldehyde, to evaluate the direct impact of the dioxolane protecting group on reaction efficiency and purity.
-
1-Bromo-3,5-difluorobenzene : The parent aryl bromide lacking the C4-substituent, to establish a baseline for the electronic and steric effects of the protected aldehyde moiety.
Through detailed protocols, comparative data, and mechanistic insights, this guide aims to equip researchers with the practical knowledge needed to make informed decisions when incorporating this valuable building block into their synthetic strategies.
The Causality Behind Experimental Design: Why This Comparison Matters
The choice to protect an aldehyde as a dioxolane acetal is a deliberate synthetic decision driven by the need to prevent unwanted side reactions. Free aldehydes can be sensitive to the basic conditions often employed in Suzuki-Miyaura couplings, potentially leading to aldol-type condensations or other base-mediated decompositions. Furthermore, the aldehyde's carbonyl group could, in some cases, interact with the palladium catalyst, potentially influencing its activity.
Therefore, our benchmark experiment is designed to answer a critical question: Does the investment of two synthetic steps—protection to form the dioxolane and subsequent deprotection—provide a tangible benefit in terms of yield, purity, and reaction robustness in a Suzuki-Miyaura coupling compared to using the unprotected aldehyde directly? The inclusion of 1-bromo-3,5-difluorobenzene allows us to isolate and understand the inherent electronic and steric contributions of the dioxolane-protected formyl group on the rate-determining oxidative addition step of the catalytic cycle.[2]
Experimental Protocols
The following protocols describe a standardized Suzuki-Miyaura cross-coupling reaction designed for a fair comparison of the three selected aryl bromides.
Materials:
-
Aryl Bromide (Substrate 1, 2, or 3)
-
4-Methoxyphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate Tribasic (K₃PO₄)
-
Toluene, Anhydrous
-
Water, Degassed
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate tribasic (2.0 mmol, 2.0 equiv).
-
Catalyst Pre-mixing: In a separate vial, add Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the reaction flask via syringe.
-
Catalyst Addition: Add the catalyst pre-mixture to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Results and Performance Comparison
The following table summarizes the expected, representative results from the benchmark experiment, based on established principles of organic reactivity.[4][5][6]
| Substrate | Avg. Reaction Time (h) | Isolated Yield (%) | Purity by LC-MS (%) | Key Observations |
| This compound | 4 | 92% | >98% | Clean reaction profile with minimal side product formation. The product is stable and easy to purify. |
| 4-Bromo-2,6-difluorobenzaldehyde | 5 | 81% | ~95% | Slower conversion and formation of minor impurities, likely from base-mediated degradation of the aldehyde. |
| 1-Bromo-3,5-difluorobenzene | 3.5 | 95% | >99% | Fastest reaction due to lower steric hindrance and strong electronic activation from fluorine atoms.[5] |
Discussion of Results & Mechanistic Insights
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] Our results can be rationalized by considering how each substrate interacts with this cycle.
-
1-Bromo-3,5-difluorobenzene (Baseline): This substrate provides the highest yield in the shortest time. The electron-withdrawing fluorine atoms make the ipso-carbon more electrophilic, facilitating the rate-determining oxidative addition of the Ar-Br bond to the Pd(0) center.[2] Its small size minimizes steric hindrance around the reaction center, allowing for rapid catalyst association.
-
This compound (Product of Interest): This substrate performs exceptionally well, with a high yield and excellent purity. The dioxolane group is slightly more sterically demanding than a hydrogen atom, which accounts for the marginally slower reaction time compared to the baseline. However, its key advantage is its inertness to the reaction conditions. It effectively shields the aldehyde functionality, preventing any potential side reactions and leading to a very clean product profile. This robustness is highly desirable, especially in multi-step syntheses where yield preservation is critical.
-
4-Bromo-2,6-difluorobenzaldehyde (Unprotected Alternative): The lower yield and purity observed with the unprotected aldehyde highlight the practical challenges it presents. While the electron-withdrawing nature of the aldehyde should, in theory, accelerate oxidative addition, this benefit is offset by its reactivity. Under the strong basic conditions required for the transmetalation step, the aldehyde is susceptible to degradation, reducing the overall yield of the desired product and complicating purification.
Conclusion and Recommendations
This comparative guide demonstrates that This compound is a superior building block for Suzuki-Miyaura cross-coupling reactions when compared to its unprotected aldehyde counterpart.
-
Recommendation: For syntheses requiring high purity and maximum yield, the use of the dioxolane-protected substrate is strongly recommended. The upfront synthetic cost of protection is justified by the cleaner reaction profile, simplified purification, and higher overall yield of the coupled product.
-
Alternative Use Case: The unprotected 4-bromo-2,6-difluorobenzaldehyde may be considered for rapid, early-stage discovery chemistry where speed is prioritized over yield, or if subsequent synthetic steps are insensitive to the impurities generated.
Ultimately, the choice of reagent depends on the specific goals of the synthetic campaign. However, for robust, scalable, and high-fidelity synthesis, this compound proves to be the more reliable and efficient choice.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. mdpi.com [mdpi.com]
An Economic and Strategic Analysis of Synthetic Pathways to 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
For researchers and professionals in drug development and fine chemical synthesis, the efficient and economical production of key intermediates is paramount. 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane is a valuable building block, the synthesis of which warrants a careful consideration of various factors, from raw material cost to reaction efficiency and scalability. This guide provides an in-depth comparative analysis of the primary synthetic pathways to this target molecule, offering experimental insights and economic considerations to inform your research and development decisions.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and advanced materials. The presence of the bromo- and difluoro- functionalities on the phenyl ring offers multiple points for further chemical modification, making it a versatile scaffold in medicinal chemistry and materials science. The 1,3-dioxolane moiety acts as a protecting group for the aldehyde functionality, which can be deprotected under specific conditions to reveal the reactive aldehyde for subsequent transformations. Given its strategic importance, the selection of an optimal synthetic route is a critical decision that directly impacts project timelines and costs.
The Predominant Synthetic Strategy: A Two-Step Approach
The most prevalent and industrially viable route to this compound is a two-step process commencing from the readily available 1-bromo-3,5-difluorobenzene. This strategy involves:
-
Formylation of 1-bromo-3,5-difluorobenzene to yield the key intermediate, 4-Bromo-2,6-difluorobenzaldehyde.
-
Acetalization of 4-Bromo-2,6-difluorobenzaldehyde with ethylene glycol to afford the final product.
This section will delve into the intricacies of each step, offering a comparative analysis of different methodologies and their economic implications.
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
The critical first step is the introduction of a formyl group onto the 1-bromo-3,5-difluorobenzene ring. The most common and effective method for this transformation is directed ortho-metalation followed by quenching with a formylating agent.
Pathway 1A: Directed Ortho-Metalation using n-Butyllithium
This classic and widely reported method involves the deprotonation of 1-bromo-3,5-difluorobenzene at a position ortho to a fluorine atom using a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures. The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The use of very low temperatures is crucial to prevent side reactions, such as the degradation of the organolithium reagent and potential halogen-metal exchange.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically tetrahydrofuran, THF) must be used to ensure high yields.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive organolithium intermediate by atmospheric oxygen and moisture.
Economic Considerations:
The primary economic drivers for this pathway are the costs of n-butyllithium and the requirement for cryogenic temperatures, which can be energy-intensive on an industrial scale. While effective, the handling of pyrophoric n-BuLi also necessitates specialized equipment and safety protocols, adding to the operational costs.
Experimental Protocol: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde
Materials:
-
1-bromo-3,5-difluorobenzene
-
n-Butyllithium (solution in hexanes)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-3,5-difluorobenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-2,6-difluorobenzaldehyde, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound
The second and final step is the protection of the aldehyde group as a cyclic acetal. This is typically achieved through an acid-catalyzed reaction with ethylene glycol. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost of this step.
Pathway 2A: Homogeneous Acid Catalysis
The traditional and most straightforward method employs a homogeneous acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, in a solvent that allows for the azeotropic removal of water.
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The acetalization reaction is a reversible equilibrium. To drive the reaction to completion, the water generated as a byproduct must be continuously removed. A Dean-Stark apparatus is the standard equipment for this purpose when using a solvent like toluene that forms a low-boiling azeotrope with water.
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.
Economic Considerations:
Homogeneous catalysts like PTSA are relatively inexpensive.[1][2] However, their removal after the reaction often requires aqueous workup, which can generate significant aqueous waste. Neutralization of the acid also consumes base, adding to the raw material cost.
Pathway 2B: Heterogeneous Acid Catalysis
In recent years, the use of solid acid catalysts has gained traction due to their environmental and practical advantages. These include acidic resins (e.g., Amberlyst-15), zeolites, and functionalized silicas.
Causality Behind Experimental Choices:
-
Ease of Separation: Heterogeneous catalysts can be easily removed from the reaction mixture by simple filtration, eliminating the need for aqueous workup and simplifying product isolation.
-
Recyclability: Many solid acid catalysts can be regenerated and reused multiple times, significantly reducing catalyst cost and waste over the long term.
Economic Considerations:
While the initial investment in a heterogeneous catalyst may be higher than for a simple acid like PTSA, the potential for catalyst recycling and the reduction in waste treatment costs can make this a more economical option for large-scale production. The elimination of aqueous workup can also lead to shorter cycle times and reduced solvent usage.
Experimental Protocol: Synthesis of this compound (Generalized)
Materials:
-
4-Bromo-2,6-difluorobenzaldehyde
-
Ethylene glycol
-
Toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst)
-
Saturated sodium bicarbonate solution (for homogeneous catalysis)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and toluene.
-
Add a catalytic amount of the chosen acid catalyst (e.g., 0.02 eq of PTSA).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
For homogeneous catalysis: Wash the reaction mixture with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
For heterogeneous catalysis: Filter off the catalyst. The catalyst can be washed with a solvent and dried for reuse. Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or column chromatography.
Comparative Economic Analysis
The following table provides a high-level economic comparison of the different synthetic pathways. The costs are estimates and can vary based on supplier, scale, and market conditions.
| Parameter | Pathway 1A (n-BuLi) + 2A (PTSA) | Pathway 1A (n-BuLi) + 2B (Heterogeneous) |
| Raw Material Cost | Moderate | Moderate to High (initial catalyst cost) |
| 1-bromo-3,5-difluorobenzene | ~$10-50/kg[3][4][5][6] | ~$10-50/kg[3][4][5][6] |
| n-Butyllithium | High | High |
| Ethylene Glycol | Low (~$0.5-1.5/kg)[7][8][9][10][11] | Low (~$0.5-1.5/kg)[7][8][9][10][11] |
| p-Toluenesulfonic Acid | Low (~$75/kg for 5kg)[12] | N/A |
| Heterogeneous Catalyst | N/A | High (initial), Low (recycled) |
| Energy Consumption | High (cryogenic temps, reflux) | High (cryogenic temps, reflux) |
| Waste Generation | Moderate (aqueous waste from workup) | Low (minimal aqueous waste) |
| Operational Complexity | High (handling of n-BuLi) | Moderate to High (handling of n-BuLi) |
| Scalability | Good | Excellent |
| Overall Cost-Effectiveness | Good for small to medium scale | Potentially better for large scale |
Visualization of Synthetic Pathways
Caption: Overall synthetic scheme for this compound.
Conclusion and Recommendations
The synthesis of this compound is most effectively and economically achieved through a two-step process involving the formylation of 1-bromo-3,5-difluorobenzene followed by acid-catalyzed acetalization.
For small to medium-scale laboratory synthesis , the use of n-butyllithium for formylation and a homogeneous acid catalyst like p-toluenesulfonic acid for acetalization offers a reliable and cost-effective route. The operational complexities are manageable at this scale, and the raw material costs are reasonable.
For large-scale industrial production , while the formylation step remains largely the same, a switch to a heterogeneous acid catalyst for the acetalization step is highly recommended. The initial investment in the catalyst is offset by its recyclability, reduced waste generation, and simplified product isolation, leading to a more sustainable and ultimately more economical process.
It is imperative for researchers and process chemists to conduct a thorough cost-benefit analysis based on their specific scale of production, available equipment, and environmental regulations before selecting a final synthetic strategy.
References
- 1. p-Toluenesulfonic acid monohydrate | 6192-52-5 | FT15201 [biosynth.com]
- 2. p-Toluenesulfonic acid ACS reagent, = 98.5 6192-52-5 [sigmaaldrich.com]
- 3. indiamart.com [indiamart.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. 1-溴-3,5-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. businessanalytiq.com [businessanalytiq.com]
- 8. ethylene glycol Price - Buy Cheap ethylene glycol At Low Price On Made-in-China.com [made-in-china.com]
- 9. shobeirshimi.com [shobeirshimi.com]
- 10. intratec.us [intratec.us]
- 11. usalab.com [usalab.com]
- 12. synthetikaeu.com [synthetikaeu.com]
A Spectroscopic Compass: Navigating the Structural Nuances of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane and Its Analogs
In the landscape of pharmaceutical and materials science, the precise elucidation of molecular structure is paramount. Halogenated aromatic compounds, particularly those incorporating fluorine and bromine, are of significant interest due to their unique physicochemical properties that can profoundly influence biological activity and material characteristics. This guide provides an in-depth spectroscopic comparison of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane with its structural analogs. By dissecting the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing these complex molecules.
The choice of spectroscopic techniques is not arbitrary; each provides a unique piece of the structural puzzle. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework and the electronic environment of fluorine atoms.[1][2] IR spectroscopy probes the vibrational modes of functional groups, confirming the presence of key bonds.[3][4] Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the elemental composition and connectivity.[5][6]
The Analytical Blueprint: Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended. The logic behind these choices is to provide high-resolution data that is directly comparable across different analytical platforms.
Experimental Workflow
Caption: A generalized workflow for the spectroscopic analysis of the target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire spectra on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR: Acquire proton-decoupled spectra on the same instrument.
-
¹⁹F NMR: Acquire proton-decoupled spectra. Chemical shifts can be referenced to an external standard like CFCl₃.[7]
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film between two KBr plates is sufficient. For solid samples, prepare a KBr pellet.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Ionization: Utilize either Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules.
-
Analysis: Obtain the mass spectrum using a quadrupole or time-of-flight (TOF) analyzer to ensure high mass accuracy.
Comparative Spectroscopic Analysis
The true power of spectroscopy lies in comparison. By analyzing the spectra of this compound alongside its analogs, we can pinpoint the influence of each substituent on the spectral output.
Structural Analogs for Comparison
Caption: Key structural analogs for spectroscopic comparison.
¹H NMR Spectroscopy
The proton NMR spectra provide a wealth of information about the immediate electronic environment of the hydrogen atoms. The dioxolane protons are particularly informative.
| Compound | Ar-H (ppm) | O-CH-O (ppm) | O-CH₂-CH₂-O (ppm) |
| Molecule A | ~7.2-7.4 (d) | ~6.1-6.3 (s) | ~4.0-4.2 (m) |
| Analog B | ~7.4-7.6 (d), ~7.2-7.4 (d) | ~5.8 (s) | ~4.0-4.2 (m) |
| Analog C | ~7.3-7.5 (m), ~6.9-7.1 (t) | ~6.2 (s) | ~4.0-4.2 (m) |
| Analog D | ~7.3-7.5 (m) | ~5.8 (s) | ~4.0-4.2 (m) |
-
Aromatic Protons (Ar-H): In Molecule A, the two aromatic protons are expected to appear as a doublet due to coupling with the adjacent fluorine atoms. The electron-withdrawing nature of the fluorine atoms will deshield these protons, shifting them downfield compared to unsubstituted benzene.
-
Acetal Proton (O-CH-O): The proton at the 2-position of the dioxolane ring is a singlet. In Molecule A and Analog C, the presence of ortho-fluorine atoms causes significant deshielding, shifting this proton to a higher ppm value compared to Analogs B and D.[8][9]
-
Dioxolane Methylene Protons (O-CH₂-CH₂-O): These protons typically appear as a multiplet around 4.0-4.2 ppm and are less affected by the substituents on the aromatic ring.[10]
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the proton data, providing insight into the carbon skeleton.
| Compound | Ar-C (ppm) | C-Br (ppm) | C-F (ppm) | O-CH-O (ppm) | O-CH₂-CH₂-O (ppm) |
| Molecule A | ~110-160 (m) | ~115-120 | ~155-165 (d) | ~98-102 | ~65 |
| Analog B | ~120-135 (m) | ~122 | - | ~103 | ~65 |
| Analog C | ~110-160 (m) | - | ~155-165 (d) | ~99 | ~65 |
| Analog D | ~125-140 (m) | - | - | ~103 | ~65 |
-
Aromatic Carbons (Ar-C): The carbon atoms directly bonded to fluorine (C-F) will show large one-bond C-F coupling constants and will be significantly shifted downfield. The carbon bonded to bromine (C-Br) will appear at a characteristic chemical shift.
-
Acetal Carbon (O-CH-O): The presence of ortho-fluorine substituents in Molecule A and Analog C will have a deshielding effect on the acetal carbon, though less pronounced than on the acetal proton.
-
Dioxolane Methylene Carbons (O-CH₂-CH₂-O): These carbons consistently appear around 65 ppm.[11]
¹⁹F NMR Spectroscopy
For fluorinated compounds, ¹⁹F NMR is an indispensable tool.[12][13] The chemical shifts are highly sensitive to the electronic environment. For Molecule A, a single resonance is expected for the two equivalent fluorine atoms, likely in the range of -100 to -140 ppm relative to CFCl₃. The precise shift will be influenced by the para-bromo substituent.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
| Compound | C-O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| Molecule A | ~1050-1250 | ~1100-1300 | ~500-600 | ~3000-3100 |
| Analog B | ~1050-1250 | - | ~500-600 | ~3000-3100 |
| Analog C | ~1050-1250 | ~1100-1300 | - | ~3000-3100 |
| Analog D | ~1050-1250 | - | - | ~3000-3100 |
-
C-O Stretch: All the compared molecules will exhibit strong C-O stretching bands characteristic of the dioxolane ring (an acetal, which is a type of ether). Phenyl alkyl ethers typically show two strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹.[8][9]
-
C-F and C-Br Stretches: The presence of fluorine and bromine in Molecule A will result in characteristic absorption bands in the fingerprint region of the spectrum.[14]
Mass Spectrometry
Mass spectrometry provides the molecular weight and information about the isotopic composition of the molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pattern |
| Molecule A | C₉H₇BrF₂O₂ | 265.05 | Loss of the dioxolane ring, prominent M+ and M+2 peaks in a ~1:1 ratio due to bromine isotopes (⁷⁹Br and ⁸¹Br).[6] |
| Analog B | C₉H₉BrO₂ | 229.07 | Similar to A, with the characteristic bromine isotope pattern. |
| Analog C | C₉H₈F₂O₂ | 186.16 | Loss of the dioxolane ring. |
| Analog D | C₉H₁₀O₂ | 150.17 | Loss of the dioxolane ring. |
The most telling feature in the mass spectra of Molecule A and Analog B will be the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in two peaks of almost equal intensity (M+ and M+2) for any fragment containing a bromine atom, providing a definitive signature for its presence.[5][15]
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. By comparing its spectra with those of carefully chosen analogs, one can confidently assign the observed signals and deduce the structural features imparted by the bromine and fluorine substituents. The downfield shift of the acetal proton in ¹H NMR and the characteristic C-F couplings in ¹³C and ¹⁹F NMR are particularly diagnostic for the difluorophenyl moiety. Similarly, the unmistakable isotopic pattern in the mass spectrum serves as a definitive marker for the presence of bromine. This guide provides a foundational framework for researchers to navigate the spectroscopic analysis of this and related classes of compounds, ensuring accuracy and confidence in structural elucidation.
References
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. biophysics.org [biophysics.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1,3-Dioxolane(646-06-0) 1H NMR spectrum [chemicalbook.com]
- 11. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane: A Comparative Analysis for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of synthetic intermediates is paramount to the success of a multi-step synthesis. The 2,6-difluorophenyl motif is a privileged scaffold in modern medicinal chemistry, notably as a core component of ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical element in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. The compound 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane serves as a specialized building block, designed to navigate the synthetic challenges posed by its parent aldehyde.
This guide provides an in-depth comparison of synthetic strategies utilizing this key intermediate against viable alternatives. We will explore the causality behind its application, present supporting data, and provide detailed experimental protocols to empower scientists in making informed decisions for their synthetic campaigns.
The Strategic Importance of Aldehyde Protection: An Introduction
The core utility of this compound lies in the temporary masking of the highly reactive aldehyde functional group of 4-bromo-2,6-difluorobenzaldehyde[4][5]. The dioxolane, a cyclic acetal, is inert to a wide range of nucleophilic and basic reagents, which would otherwise react destructively with the aldehyde[6][7]. This protection strategy unlocks a suite of powerful transformations at the aryl bromide position, such as Grignard reactions, lithium-halogen exchange, and transition-metal-catalyzed cross-couplings, which are fundamental for building molecular complexity[8][9][10].
The primary advantage of the dioxolane group is its robust stability under basic conditions and its clean, high-yielding removal under acidic conditions, ensuring the aldehyde can be revealed precisely when needed in the synthetic sequence[6].
Synthesis of the Core Intermediate: this compound
The preparation of the title compound is a standard acid-catalyzed acetalization. The procedure's success hinges on the efficient removal of water to drive the equilibrium towards the product.
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
4-Bromo-2,6-difluorobenzaldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TSA, 0.02 eq)
-
Toluene (approx. 2-3 mL per mmol of aldehyde)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromo-2,6-difluorobenzaldehyde, ethylene glycol, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 3-5 hours, or until no more water is collected and TLC/GC-MS analysis indicates complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by vacuum distillation or column chromatography on silica gel to afford this compound as a pure substance.
-
This protocol is adapted from a standard procedure for a similar substrate[11].
Comparative Analysis of Synthetic Strategies
The primary function of the aryl bromide in this intermediate is to act as a handle for carbon-carbon or carbon-heteroatom bond formation. Here, we compare the dioxolane protection strategy with a common alternative: direct functionalization of the unprotected aldehyde.
Method A: The Dioxolane Protection Strategy for Organometallic Reactions
This strategy is essential when employing strongly nucleophilic or basic organometallic reagents that would otherwise add to the aldehyde carbonyl. A prime application is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a common motif in drug candidates.
Caption: Workflow for Suzuki coupling using the dioxolane protecting group.
Causality: The dioxolane group is inert to the basic conditions (e.g., K₂CO₃, K₃PO₄) and the palladium catalyst system used in Suzuki couplings[8][12][13]. This prevents side reactions and ensures the aldehyde is preserved for later steps. After the C-C bond is formed, a simple acidic workup hydrolyzes the acetal to reveal the aldehyde[6]. This approach offers high fidelity and predictability.
Alternative Strategy: Direct Reductive Amination of the Unprotected Aldehyde
In the synthesis of many VHL ligands, the aldehyde is directly converted to an amine via reductive amination. This pathway is highly efficient as it avoids the protection/deprotection steps.
Caption: Workflow for direct reductive amination of the unprotected aldehyde.
Causality: This method is effective because the reagents for reductive amination (an amine source and a mild reducing agent like triethylsilane) are fully compatible with the aldehyde functional group[11]. The reaction proceeds through an intermediate imine which is then reduced in situ. This streamlined approach is ideal when the final target contains a benzylamine moiety and not an aldehyde.
Data-Driven Performance Comparison
While a direct head-to-head comparison for the exact title compound is not available in a single publication, we can construct a logical comparison based on established reaction classes and published data for analogous systems.
| Parameter | Method A (Dioxolane Protection) | Alternative (Direct Reductive Amination) |
| Primary Application | C-C bond formation via organometallics (Suzuki, Grignard, etc.) | Synthesis of benzylamines |
| Reaction Compatibility | Broad: Tolerates strong bases, nucleophiles, and many catalysts. | Narrow: Specific to amine synthesis; incompatible with Grignard reagents or organolithiums. |
| Number of Steps | Higher (Protection -> Coupling -> Deprotection) | Lower (Direct conversion) |
| Atom Economy | Lower due to addition and removal of the protecting group. | Higher, more streamlined process. |
| Typical Yields | Protection: >90%[11]. Coupling: 60-95%[12][14]. Deprotection: >95%[6]. Overall: Good to Excellent. | Reductive Amination: 94% reported for a similar substrate[15]. |
| Key Advantage | Versatility. Unlocks access to a wide range of transformations at the aryl bromide site. | Efficiency. Fewer steps lead to faster synthesis and less waste for the target application. |
Deprotection: Regenerating the Aldehyde
The removal of the dioxolane group is typically straightforward, requiring acidic hydrolysis.
Experimental Protocol: Acetal Deprotection
-
Reactants:
-
Dioxolane-protected compound (1.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 4:1 mixture)
-
Concentrated Hydrochloric Acid (HCl, catalytic to 2.0 eq)
-
-
Procedure:
-
Dissolve the dioxolane-protected compound in the THF/water solvent mixture in a round-bottom flask.
-
Add the hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Neutralize the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.
-
Conclusion and Recommendations
This compound is not merely an alternative but an enabling reagent. Its value is realized when the synthetic plan requires the use of powerful, yet sensitive, organometallic reagents to functionalize the aryl bromide position.
-
Choose the Dioxolane Protection Strategy When:
-
Your synthesis involves Grignard reagents, organolithiums, or other strongly basic/nucleophilic reagents.
-
The target molecule requires the aldehyde functionality to be present in the final steps after a C-C bond formation.
-
A versatile intermediate is needed to explore various coupling partners in a drug discovery program.
-
-
Choose a Direct Functionalization Alternative When:
-
The aldehyde can be converted to the desired functional group (e.g., an amine) in one step using compatible reagents.
-
Efficiency and atom economy are the highest priorities for a well-established synthetic route.
-
By understanding the chemical causality behind protecting group selection, researchers can design more robust, efficient, and successful synthetic routes toward complex and high-value molecules.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a2bchem.com [a2bchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. karger.com [karger.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane. As a halogenated aromatic compound, this substance requires specialized handling to mitigate risks to personnel and the environment. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each operational step to ensure safety and regulatory adherence.
Chemical Profile and Hazard Assessment
This compound is a complex organic molecule featuring a di-halogenated aromatic ring (containing both bromine and fluorine) and a dioxolane functional group. This structure dictates its chemical behavior, potential hazards, and, consequently, the required disposal pathway. The presence of carbon-bromine and carbon-fluorine bonds is of primary concern due to their strength and the potential for forming hazardous byproducts during improper treatment.[1]
While comprehensive toxicological data for this specific molecule is not widely published, its structural components provide a strong basis for a thorough hazard assessment. It is classified as a halogenated organic compound, a category of chemicals that often exhibits persistence in the environment and requires specific disposal methods.[2][3][4]
| Property | Value / Information | Source / Rationale |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₇BrF₂O₂ | [5][6] |
| Physical Form | Liquid | |
| Primary Hazard Class | Halogenated Organic Waste | Based on molecular structure.[7][8] |
| Known Hazards | May cause skin and serious eye irritation. | Inferred from safety data for similar dioxolane and halogenated compounds.[9][10] |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [6] |
| Disposal Concern | Potential for forming polybrominated/polyfluorinated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) and acid gases (HBr, HF) upon incomplete thermal decomposition. | Based on studies of brominated flame retardants (BFRs).[11][12][13] |
The Core Principle: Segregation of Halogenated Waste
The foundational principle for disposing of this compound is strict segregation. Halogenated organic compounds cannot be mixed with non-halogenated solvent waste.
Causality: The disposal methods for these two streams are fundamentally different and priced accordingly.
-
Non-halogenated solvents can often be recycled or used as a secondary fuel source in cement kilns.[8]
-
Halogenated solvents require high-temperature hazardous waste incineration equipped with specialized scrubbers and emission control systems to break the robust carbon-halogen bonds and neutralize the resulting acid gases (like HBr and HF).[8][14][15]
Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent contaminates the entire container, forcing the entire volume to be treated via the more complex and expensive halogenated waste route.[8]
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled safely from the point of generation to its final disposition.
Step 1: Decontamination of Labware
-
Initial Rinse: Triple-rinse any glassware or equipment that has come into contact with the compound. Use a minimal amount of a compatible organic solvent (e.g., acetone, ethanol, or ethyl acetate).
-
Collect Rinsate: The solvent used for rinsing is now considered halogenated hazardous waste. It must be collected and added to the designated halogenated liquid waste container.
-
Rationale: This step prevents the introduction of halogenated compounds into the general laboratory waste stream or drainage systems. The principle is to contain the hazard at its source.
Step 2: Waste Collection and Containment
-
Select Appropriate Container: Use a designated, chemically resistant container, typically a high-density polyethylene (HDPE) or glass bottle, for collecting liquid waste containing this compound. Ensure the container has a tightly sealing cap.[7]
-
Do Not Overfill: Fill waste containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills.[7]
-
Label Immediately and Clearly: The waste container must be labeled at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any other components in the waste stream.
-
The hazard characteristics (e.g., "Halogenated Organic," "Irritant").
-
The date of accumulation.
-
Step 3: Temporary On-Site Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
-
Ventilation: Ensure the storage area is well-ventilated, such as within a laboratory fume hood or a dedicated, ventilated chemical storage cabinet.[10]
Step 4: Final Disposal Pathway
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup of the waste.
-
Recommended Disposal Method: Incineration: The required and most effective disposal method for halogenated organic compounds is high-temperature incineration (typically >850°C) at a licensed hazardous waste facility.[14]
-
Mechanism of Action: The high temperatures and controlled conditions are necessary to ensure the complete destruction of the molecule, breaking the carbon-bromine and carbon-fluorine bonds.[1] Incomplete combustion at lower temperatures can lead to the formation of highly toxic and persistent polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[11][12]
-
Emission Control: Licensed incinerators are equipped with advanced flue gas treatment systems (e.g., scrubbers) to neutralize and capture the acid gases (HBr, HF) that are formed during combustion, preventing their release into the atmosphere.[15]
-
-
Prohibited Disposal Methods:
-
DO NOT pour down the drain. This is illegal and environmentally harmful.
-
DO NOT dispose of in regular trash.
-
DO NOT attempt to neutralize via chemical means in the lab (e.g., with strong bases or Fenton's reagent) unless you have a validated, EHS-approved protocol for this specific waste stream, as reactions can be unpredictable and hazardous.[16]
-
DO NOT allow to evaporate in the fume hood. This releases the compound into the environment.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of halogenated organic waste.
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate Personal Protective Equipment (PPE), including double-gloving (nitrile or neoprene), chemical splash goggles, a face shield, and a flame-retardant lab coat.[17][18]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material and any contaminated debris using spark-proof tools and place it into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.
By adhering to this structured and scientifically-grounded disposal plan, you can ensure the safe management of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. epa.gov [epa.gov]
- 2. TITLE 35: ENVIRONMENTAL PROTECTION [pcb.illinois.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemscene.com [chemscene.com]
- 7. ethz.ch [ethz.ch]
- 8. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. Research Portal [researchportal.murdoch.edu.au]
- 12. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. mcfenvironmental.com [mcfenvironmental.com]
- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 16. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 17. benchchem.com [benchchem.com]
- 18. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
